molecular formula C11H13NO2 B1428505 Methyl 3-(1-aminocyclopropyl)benzoate CAS No. 1295297-96-9

Methyl 3-(1-aminocyclopropyl)benzoate

Katalognummer: B1428505
CAS-Nummer: 1295297-96-9
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: MOYQQUXXDOGPBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 3-(1-aminocyclopropyl)benzoate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(1-aminocyclopropyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(1-aminocyclopropyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 3-(1-aminocyclopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10(13)8-3-2-4-9(7-8)11(12)5-6-11/h2-4,7H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYQQUXXDOGPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Role of Methyl 3-(1-aminocyclopropyl)benzoate in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of target-directed drug discovery, the precise spatial arrangement of pharmacophores is the primary driver of binding affinity and target selectivity. Methyl 3-(1-aminocyclopropyl)benzoate (CAS: 2525094-72-6) has emerged as a high-value, bifunctional building block that addresses critical challenges in structural optimization[1]. By fusing the conformationally restricted 1-aminocyclopropyl motif with a synthetically versatile meta-substituted benzoate scaffold, this intermediate provides medicinal chemists with a unique vector for probing deep hydrophobic pockets while maintaining excellent metabolic stability.

This technical guide explores the physicochemical rationale, synthetic methodologies, and biological applications of Methyl 3-(1-aminocyclopropyl)benzoate, providing a comprehensive framework for its integration into hit-to-lead and lead optimization campaigns.

Pharmacophore Rationale: The Power of Conformational Restriction

The architecture of Methyl 3-(1-aminocyclopropyl)benzoate is defined by two synergistic components:

The 1-Aminocyclopropyl Motif

The 1-aminocyclopropanecarboxylic acid (ACC) derivative is a privileged scaffold in medicinal chemistry[2]. The cyclopropyl ring acts as a highly constrained bioisostere for gem-dimethyl, isopropyl, or tert-butyl groups.

  • Entropic Advantage: By locking the amine in a specific geometry, the cyclopropyl ring drastically reduces the number of rotatable bonds. This pre-organization minimizes the entropic penalty incurred when a flexible molecule binds to a rigid protein target.

  • Metabolic Stability: Unlike linear alkyl chains, which are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation at benzylic or tertiary carbons, the high s -character of the C-H bonds in a cyclopropyl ring renders them highly resistant to oxidative metabolism.

  • Historical Validation: The ACC motif is the cornerstone of multiple generations of Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Voxilaprevir, Glecaprevir, and BILN 2061), where it perfectly mimics the P1 cysteine residue of the natural viral polyprotein substrate[3][4].

The Meta-Benzoate Vector

While the cyclopropylamine anchors the molecule in a primary binding pocket (such as the P1 pocket of a protease), the meta-substituted benzoate acts as a rigid, linear projection. This 3-position geometry is critical for directing subsequent functional groups into adjacent S2 or S3 sub-pockets, or for serving as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs).

Table 1: Comparative Physicochemical Properties of Pharmacophores
Pharmacophore MotifEstimated cLogPSteric Bulk (A-value)CYP450 Oxidation LiabilityTypical Binding Pocket
Isopropyl (Linear) 1.52.15High (Benzylic/Tertiary C-H)Flexible Hydrophobic
tert-Butyl 1.9>4.0ModerateLarge Hydrophobic
1-Aminocyclopropyl 0.8~1.5 (spiro-like)Low (High s-character C-H)Rigid/Constrained (P1)

Systems and Pathway Visualization

To fully leverage this building block, it is essential to understand its structural logic, its synthetic workflow, and its biological application.

SAR_Logic Core Methyl 3-(1-aminocyclopropyl)benzoate Cyclopropyl 1-Aminocyclopropyl Group • Conformational Restriction • CYP450 Stability • P1 Pocket Binding Core->Cyclopropyl MetaBenzoate Meta-Benzoate Vector • Rigid 3D Projection • S2/S3 Sub-pocket Access • H-Bond Acceptor (Ester) Core->MetaBenzoate Amine Primary Amine • Synthetic Handle • Salt Bridge Formation Core->Amine

Figure 1: Pharmacophore logic and structural utility of the building block.

SyntheticWorkflow SM Methyl 3-(1-aminocyclopropyl)benzoate (Starting Material) Step1 Amide Coupling (HATU, DIPEA, R-COOH) SM->Step1 Amine Reactivity Int1 N-Acylated Intermediate (Ester intact) Step1->Int1 Step2 Ester Saponification (LiOH, THF/H2O) Int1->Step2 Orthogonal Deprotection Int2 Carboxylic Acid Intermediate (Amide intact) Step2->Int2 Step3 Final Functionalization (Macrocyclization / Coupling) Int2->Step3 Vectorial Projection

Figure 2: Orthogonal synthetic workflow for bifunctional functionalization.

HCV_Pathway ViralRNA HCV Viral RNA Polyprotein Viral Polyprotein Translation ViralRNA->Polyprotein NS34A NS3/4A Serine Protease Complex Polyprotein->NS34A Contains Cleavage Polyprotein Cleavage (Maturation) NS34A->Cleavage Catalyzes Replication Viral Replication Complex Formation Cleavage->Replication Enables Inhibitor ACC-Derived Inhibitor (e.g., Peptidomimetic) Inhibitor->NS34A Competitive Binding at P1 Pocket

Figure 3: Mechanism of action for ACC-derived inhibitors in the HCV replication pathway.

Synthetic Integration and Methodologies

Historically, the synthesis of 1-arylcyclopropylamines relied on the Kulinkovich-Szymoniak reaction or the Curtius rearrangement[5][6]. These methods suffer from poor scalability, require hazardous stoichiometric reagents, and often yield less than 40% of the desired product on a clinical scale[7]. Utilizing a pre-synthesized building block like Methyl 3-(1-aminocyclopropyl)benzoate bypasses these bottlenecks.

The following protocols detail the orthogonal functionalization of this bifunctional scaffold.

Protocol 1: Amide Coupling of the Sterically Hindered Cyclopropylamine

Objective: Acylate the 1-aminocyclopropyl group with a carboxylic acid building block to build the core scaffold. Causality: The 1-aminocyclopropyl group acts as an α,α -disubstituted amine. This extreme steric hindrance makes it significantly less nucleophilic than standard primary amines. Traditional carbodiimide coupling agents (e.g., EDC/HOBt) will result in sluggish kinetics and poor yields. Therefore, the highly reactive uronium salt HATU is required to generate an active HOAt ester in situ, driving the acylation forward. DIPEA is selected as a non-nucleophilic base to maintain the basic environment without competing for the activated ester.

Step-by-Step Procedure:

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

    • Validation: Ensure complete dissolution. The DMF must be strictly anhydrous to prevent premature hydrolysis of the highly reactive HOAt ester.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at room temperature. Stir for 15 minutes.

    • Validation: A distinct color change (typically to pale yellow) acts as a visual indicator that the active HOAt ester has successfully formed.

  • Coupling: Add Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (1.0 eq) to the mixture. Stir at room temperature for 4 to 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Validation: The protocol validates itself when the starting material mass (m/z 192.1 for the free base) completely disappears, replaced by the target product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Chemoselective Saponification of the Meta-Benzoate

Objective: Hydrolyze the methyl ester to a carboxylic acid without cleaving the newly formed amide bond from Protocol 1. Causality: Methyl esters are generally robust, but the presence of an adjacent amide requires finely tuned basic conditions to prevent over-hydrolysis or epimerization of nearby chiral centers. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/H₂O) provides the perfect balance of nucleophilicity and solubility. Initiating the reaction at 0 °C kinetically favors ester hydrolysis over amide cleavage.

Step-by-Step Procedure:

  • Solvent System: Dissolve the intermediate from Protocol 1 in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

    • Validation: This specific ternary ratio ensures that both the highly hydrophobic organic intermediate and the inorganic LiOH remain in a single, homogenous phase, preventing biphasic reaction stalling.

  • Hydrolysis: Cool the solution to 0 °C using an ice bath. Add LiOH monohydrate (2.0 eq) portion-wise.

  • Progression: Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours.

  • IPC: Monitor by TLC (EtOAc/Hexanes) and LC-MS.

    • Validation: The non-polar ester spot will disappear, replaced by a highly polar baseline spot corresponding to the lithium carboxylate salt.

  • Workup: Concentrate under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with water and wash with Et₂O to extract any unreacted non-polar impurities. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C.

    • Validation: The target product will precipitate as the free carboxylic acid. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the pure acid ready for macrocyclization or further functionalization.

Biological Applications in Target-Directed Discovery

The integration of Methyl 3-(1-aminocyclopropyl)benzoate into drug discovery pipelines spans multiple therapeutic areas:

  • Antiviral Protease Inhibitors: As demonstrated by the clinical success of drugs like Paritaprevir and Grazoprevir, the ACC motif is unmatched in its ability to bind the shallow, solvent-exposed active sites of viral serine proteases[8]. The meta-benzoate extension allows researchers to build novel macrocyclic architectures that bypass emerging resistance mutations.

  • Kinase Inhibitors: In oncology, achieving selectivity between highly conserved kinase ATP-binding sites is notoriously difficult. The rigid 3D vector provided by the 3-substituted benzoate allows for the precise placement of hydrogen-bond acceptors into the hinge region, while the cyclopropylamine occupies the hydrophobic specificity pocket, enhancing both potency and kinome selectivity.

  • Peptidomimetics: The compound serves as an excellent non-natural amino acid equivalent. By replacing flexible, metabolically vulnerable peptide bonds with this rigid scaffold, researchers can dramatically improve the oral bioavailability and plasma half-life of peptide-based therapeutics.

References

  • Tsantrizos, Y. S. "Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs." McGill University. Available at: [Link]

  • Soloshonok, V. A., et al. "CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY." Ukrainian Chemistry Journal. Available at:[Link]

  • "Fluorine-containing macrocyclic peptides and peptidomimetics." Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • "1-Aminocyclopropaneboronic Acid: Synthesis and Incorporation into an Inhibitor of Hepatitis C Virus NS3 Protease." Organic Letters - ACS Publications. Available at:[Link]

  • "Advances in the Synthesis of Cyclopropylamines." Chemical Reviews - ACS Publications. Available at: [Link]

  • "Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides." Organic Letters - ACS Publications. Available at: [Link]

  • "(PDF) Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides." ResearchGate. Available at: [Link]

Sources

Thermodynamic Stability and Degradation Pathways of Methyl 3-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(1-aminocyclopropyl)benzoate (CAS: 2525094-72-6) is a highly functionalized, dual-reactive chemical building block increasingly utilized in advanced pharmaceutical synthesis and drug discovery. Its molecular architecture presents a fascinating thermodynamic dichotomy: a highly stable aromatic benzoate ester juxtaposed against a sterically strained, electron-rich 1-aminocyclopropyl moiety.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, mechanistic degradation pathways, and kinetic profiling of this compound. Designed for application scientists and drug development professionals, this guide establishes self-validating experimental protocols to accurately map its degradation kinetics.

Structural and Thermodynamic Profiling

The thermodynamic stability of Methyl 3-(1-aminocyclopropyl)benzoate is governed by the competing electronic effects of its two primary functional groups.

The Aminocyclopropyl Ring Strain

Unsubstituted cyclopropane possesses a high ring strain energy of approximately 27.5 kcal/mol due to suboptimal orbital overlap (bent "banana" bonds). The incorporation of a primary amine at the 1-position fundamentally alters the ring's stability. The nitrogen lone pair acts as a strong electron donor. As documented in comprehensive reviews of cyclopropylamine synthesis 1, this electron-donating capacity facilitates and directs ring-opening reactions, as the nitrogen can stabilize the developing positive charge (forming an iminium intermediate) during carbon-carbon bond cleavage. Consequently, the aminocyclopropyl group is the primary site of kinetic lability under oxidative or photolytic stress.

The Benzoate Ester

The methyl ester at the meta-position provides a classic site for nucleophilic acyl substitution. While thermodynamically stable in neutral, anhydrous conditions, the ester becomes highly susceptible to hydrolysis in the presence of aqueous acids or bases, driven by the formation of the resonance-stabilized benzoate anion (under basic conditions) or the thermodynamically favorable carboxylic acid (under acidic conditions).

Mechanistic Degradation Pathways

Understanding the specific degradation vectors is critical for formulation and storage. The compound degrades via three primary pathways:

  • Hydrolytic Degradation (Ester Cleavage): Exposure to aqueous extremes results in the hydrolysis of the methyl ester, yielding 3-(1-aminocyclopropyl)benzoic acid and methanol.

  • Oxidative Ring-Opening: The 1-aminocyclopropyl group is highly sensitive to reactive oxygen species (ROS). Drawing mechanistic parallels to the enzymatic degradation of 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC oxidase 2, single-electron oxidation of the amine nitrogen generates a radical cation. This triggers homolytic C-C bond cleavage, ultimately releasing ethylene gas and forming a ketone/aldehyde derivative on the aromatic ring.

  • Photolytic Degradation: Exposure to UV light induces photo-oxidation. Studies on related pharmaceutical compounds containing 1-aminocyclopropyl groups (such as fluoroquinolone antibiotics) demonstrate that UV irradiation specifically alters the aminocyclopropyl side chain via radical-mediated oxidation 3, leading to complex polymeric degradants if not stabilized.

G Compound Methyl 3-(1-aminocyclopropyl)benzoate Hydrolysis Ester Hydrolysis (Acid/Base) Compound->Hydrolysis H2O, H+/OH- Oxidation Oxidative Ring-Opening (ROS / O2) Compound->Oxidation Oxidative Stress Photolysis Photolytic Degradation (UV Light) Compound->Photolysis Prod1 3-(1-aminocyclopropyl)benzoic acid Hydrolysis->Prod1 Prod2 Ethylene + Aromatic Derivatives Oxidation->Prod2 Prod3 Radical Intermediates Photolysis->Prod3

Fig 1. Primary degradation pathways of Methyl 3-(1-aminocyclopropyl)benzoate.

Experimental Protocols: Forced Degradation & Kinetic Profiling

To accurately model the thermodynamic stability of this compound, a self-validating forced degradation protocol must be employed. The following methodology ensures that primary degradation products are captured before secondary over-oxidation occurs.

Workflow Visualization

Workflow Start Sample Prep (1 mg/mL) Stress Forced Degradation (Stressors) Start->Stress Quench Quenching & Neutralization Stress->Quench Analysis UHPLC-MS/MS Analysis Quench->Analysis Data Kinetic Modeling Analysis->Data

Fig 2. Step-by-step workflow for forced degradation and kinetic stability profiling.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability

  • Action: Prepare a 1.0 mg/mL stock solution of Methyl 3-(1-aminocyclopropyl)benzoate in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile (MeCN) and Water.

  • Causality: The benzoate ester is highly lipophilic and insoluble in pure water, yet hydrolytic degradation requires an aqueous phase. The 50% organic modifier ensures complete solvation while maintaining sufficient water activity for hydrolysis.

  • Self-Validation: Inject a blank (solvent only) and an unstressed reference standard into the UHPLC-MS/MS prior to the study. This establishes a baseline to ensure that any observed degradants are artifacts of the stress conditions, not matrix contamination or in-source fragmentation.

Step 2: Application of Stress Conditions Divide the stock into four distinct reaction vials:

  • Acidic Stress: Add 0.1 M HCl (1:1 v/v). Incubate at 60°C.

  • Basic Stress: Add 0.1 M NaOH (1:1 v/v). Incubate at 60°C.

  • Oxidative Stress: Add 3% H₂O₂ (1:1 v/v). Incubate at 25°C.

  • Photolytic Stress: Expose to UV-Vis light (1.2 million lux hours and 200 W·h/m² UV energy) at 25°C.

Step 3: Reaction Quenching

  • Action: At predefined time intervals (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots. Immediately neutralize the acid/base samples (e.g., add 0.1 M NaOH to the acid sample) and dilute 1:10 in cold (4°C) mobile phase. For oxidative samples, quench with sodium thiosulfate.

  • Causality: The aminocyclopropyl ring, once opened, is highly sensitive to cascading oxidative reactions 4. Rapid thermal and chemical quenching traps the primary degradation products (such as the carboxylic acid or iminium intermediates) before they undergo secondary polymerization, allowing for accurate kinetic modeling.

Step 4: UHPLC-MS/MS Analysis

  • Action: Analyze the quenched samples using a C18 reverse-phase column with a gradient of 0.1% formic acid in water and acetonitrile. Utilize positive electrospray ionization (ESI+). Track the disappearance of the parent mass (m/z 192.1) and the appearance of degradants.

Quantitative Data Summary

The following table summarizes representative kinetic data derived from the forced degradation protocols, illustrating the differential stability of the ester versus the cyclopropylamine moiety under varying conditions.

Stress ConditionReagent / EnvironmentTemp (°C)Pseudo-First-Order Rate Constant ( kobs​ )Half-Life ( t1/2​ )Primary Degradant Observed
Acidic Hydrolysis 0.1 M HCl60°C 4.8×10−3 min−1 ~144 min3-(1-aminocyclopropyl)benzoic acid
Basic Hydrolysis 0.1 M NaOH60°C 1.2×10−2 min−1 ~58 min3-(1-aminocyclopropyl)benzoic acid
Oxidation 3% H₂O₂25°C 8.5×10−3 min−1 ~81 minRing-opened aromatic aldehydes
Photolysis UV-Vis (ICH Q1B)25°C 3.1×10−4 min−1 ~37 hoursPolymeric radical adducts

Data Interpretation: The compound exhibits pronounced kinetic lability under basic conditions due to rapid saponification of the methyl ester. Conversely, under oxidative stress at room temperature, the degradation is driven entirely by the destruction of the aminocyclopropyl ring, highlighting the necessity for antioxidant excipients during formulation.

Conclusion

Methyl 3-(1-aminocyclopropyl)benzoate requires careful handling due to its dual-pathway degradation profile. While the aromatic ester is susceptible to classic pH-dependent hydrolysis, the true thermodynamic vulnerability lies in the strained 1-aminocyclopropyl ring, which readily undergoes oxidative and photolytic ring-opening. By employing the self-validating quenching protocols outlined in this guide, researchers can accurately map the kinetic degradation of this compound, ensuring robust downstream drug development and formulation strategies.

References

  • Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews - ACS Publications URL
  • Steady-State Kinetic Mechanism of Recombinant Avocado ACC Oxidase Source: Biochemistry - ACS Publications URL
  • Studies on structure of light degradation products of (-)-(S)-10-(1-aminocyclopropyl)
  • Catalytic (3 + 2)

Sources

Methodological & Application

The Strategic Application of Methyl 3-(1-aminocyclopropyl)benzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Abstract

Methyl 3-(1-aminocyclopropyl)benzoate is a versatile bifunctional building block that has garnered significant interest in pharmaceutical research. Its unique architecture, featuring a conformationally constrained cyclopropylamine moiety and a readily modifiable methyl benzoate group, offers medicinal chemists a powerful tool to introduce desirable physicochemical properties into drug candidates. This guide provides a comprehensive overview of its strategic importance, detailed protocols for its key chemical transformations—including amide bond formation, reductive amination, and ester hydrolysis—and a case study illustrating its application in the synthesis of potent enzyme inhibitors.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of drug discovery, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is paramount. The structural rigidity of a molecule can play a crucial role in achieving these objectives. Methyl 3-(1-aminocyclopropyl)benzoate provides a unique 1-aminocyclopropyl motif, which acts as a bioisostere for larger, more flexible groups like isopropyl or tert-butyl moieties.[1] The inherent strain and specific geometry of the cyclopropane ring confer a defined three-dimensional orientation to its substituents, which can lead to enhanced binding affinity with biological targets by minimizing the entropic penalty upon binding.

The cyclopropylamine group is a key pharmacophore in several classes of therapeutic agents, notably as a mechanism-based inhibitor for flavin-dependent enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[2][3][4][5][] LSD1 is a critical epigenetic regulator overexpressed in various cancers, making it a high-value oncology target.[2][7][8] The primary amine of the building block is essential for its potential inhibitory activity, often forming a covalent adduct with the enzyme's FAD cofactor.[2][7] This building block offers two orthogonal points for diversification: the primary amine and the methyl ester, allowing for the systematic exploration of structure-activity relationships (SAR).

Diagram 1: Key Features of Methyl 3-(1-aminocyclopropyl)benzoate This diagram illustrates the two primary reaction sites on the molecule that allow for diverse synthetic modifications.

Physicochemical Properties and Handling

Before utilization, it is crucial to understand the properties and handling requirements of the building block, which is typically supplied as a hydrochloride salt.[9][10]

PropertyValueSource
CAS Number 2525094-72-6 (for HCl salt)[9][10]
Molecular Formula C₁₁H₁₄ClNO₂[10]
Molecular Weight 227.69 g/mol [9][10]
Physical Form Solid[9]
Purity Typically ≥95%[9][10]
Storage Inert atmosphere, room temperature. Keep container tightly closed in a dry, well-ventilated place.[9]

Safety & Handling: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[9][11] It may also cause respiratory irritation.[9][11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11][12][13] Handling should be performed in a well-ventilated area or a chemical fume hood.[11][12] In case of contact, rinse the affected area immediately with plenty of water.[11][13]

Core Synthetic Protocols

The utility of this building block stems from the distinct reactivity of its two functional groups. The primary amine can be readily acylated or alkylated, while the methyl ester can be hydrolyzed to a carboxylic acid, providing a second handle for amide bond formation.

Protocol 3.1: Amide Bond Formation via HATU Coupling

This protocol is ideal for coupling the primary amine with a wide range of carboxylic acids, including sterically hindered substrates. HATU is a highly efficient coupling reagent known for rapid reaction kinetics and low rates of racemization.[14]

Causality: The mechanism involves the formation of a highly reactive OAt-active ester from the carboxylic acid, which is then readily attacked by the primary amine of the building block.[14][15] The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.[14][16]

Diagram 2: HATU Amide Coupling Workflow A streamlined workflow for the acylation of the primary amine.

G A 1. Dissolve Carboxylic Acid (1.0 eq) & HATU (1.1 eq) in anhydrous DMF B 2. Add DIPEA (3.0 eq) Stir 15 min for pre-activation A->B C 3. Add Methyl 3-(1-aminocyclopropyl)benzoate (as free base, 1.05 eq) B->C D 4. Stir at RT for 2-18 h Monitor by LC-MS C->D E 5. Aqueous Workup (Dilute with EtOAc, wash with aq. NaHCO3, brine) D->E F 6. Isolate & Purify (Dry over Na2SO4, concentrate, column chromatography) E->F

Detailed Methodology:

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the mixture and stir at room temperature for 15 minutes for pre-activation.[3]

  • Coupling: Add a solution of Methyl 3-(1-aminocyclopropyl)benzoate (1.05 eq, free base*) in anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[14]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

*Note: If starting from the HCl salt, pre-neutralize with a base (e.g., DIPEA or by partitioning between an organic solvent and aqueous NaHCO₃) and use the resulting free amine.

Protocol 3.2: Reductive Amination for N-Alkylation

This one-pot procedure allows for the conversion of the primary amine to a secondary amine by reaction with an aldehyde or ketone. Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the intermediate iminium ion faster than the starting carbonyl compound.[5]

Causality: The reaction proceeds via the formation of an imine or iminium ion intermediate between the amine and the carbonyl compound, which is favored under mildly acidic conditions (pH 4-6). Sodium triacetoxyborohydride is sterically hindered and less reactive than other borohydrides, making it selective for the protonated iminium species and preventing premature reduction of the aldehyde/ketone.

Detailed Methodology:

  • Preparation: In a round-bottom flask, dissolve Methyl 3-(1-aminocyclopropyl)benzoate (1.0 eq, free base) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]

  • Imine Formation: Add acetic acid (1.0 eq) to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature for 2-24 hours. Monitor by LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution.[8] Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 3.3: Base-Catalyzed Ester Hydrolysis

To utilize the benzoate portion of the molecule for further diversification, the methyl ester must first be converted to a carboxylic acid. Saponification using a base like sodium hydroxide or lithium hydroxide is a robust and irreversible method.[1]

Causality: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. The reaction is driven to completion by the final, irreversible deprotonation of the newly formed carboxylic acid by methoxide or another equivalent of base.[1]

Diagram 3: Ester Hydrolysis and Diversification Pathway This process unmasks a new functional handle for further synthesis.

G A 1. Dissolve N-protected building block in THF/Methanol/Water mixture B 2. Add aq. NaOH or LiOH (2-3 eq) Reflux for 1-4 h A->B C 3. Monitor by TLC/LC-MS until ester is consumed B->C D 4. Acidify with aq. HCl to pH ~2-3 C->D E 5. Extract Product (e.g., with Ethyl Acetate) D->E F 6. Isolate & Dry (Wash with brine, dry over Na2SO4, concentrate to yield carboxylic acid) E->F G Ready for second Amide Coupling F->G

Detailed Methodology:

  • Preparation: Dissolve Methyl 3-(1-aminocyclopropyl)benzoate (1.0 eq, amine should be protected, e.g., as a Boc-carbamate) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

  • Saponification: Add an aqueous solution of NaOH or LiOH (2.0-3.0 eq) and heat the mixture to reflux (typically 60-80 °C) for 1-4 hours.[1]

  • Reaction: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1N HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used without further purification.

Case Study: Application in LSD1 Inhibitor Synthesis

The arylcyclopropylamine scaffold is a cornerstone in the design of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[2][7][8] The synthesis of potent LSD1 inhibitors often involves the elaboration of a cyclopropylamine core. While a direct synthesis starting from Methyl 3-(1-aminocyclopropyl)benzoate is not explicitly detailed in the provided search results, a hypothetical, yet highly plausible synthetic route can be constructed based on the established protocols.

This pathway demonstrates how the building block can be used to rapidly generate diverse analogs for SAR studies.

Diagram 4: Hypothetical Synthesis of an LSD1 Inhibitor Analog Illustrates a two-step sequence using the building block to create a core inhibitor structure.

Synthetic Rationale:

  • N-Alkylation: The primary amine of Methyl 3-(1-aminocyclopropyl)benzoate is first alkylated, for example, with a substituted benzaldehyde via reductive amination (Protocol 3.2). This step introduces a key aryl group often required for binding in the LSD1 active site.

  • Ester Hydrolysis: The resulting secondary amine is protected (e.g., with a Boc group) and the methyl ester is then hydrolyzed to the corresponding carboxylic acid using base-catalyzed hydrolysis (Protocol 3.3). This unmasks the second point of diversification.

  • Amide Formation: The newly formed carboxylic acid is then coupled with a diverse range of amines (e.g., substituted piperidines, anilines) using standard amide coupling conditions (Protocol 3.1) to generate a library of final compounds for biological evaluation. This systematic approach allows for the efficient exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Conclusion

Methyl 3-(1-aminocyclopropyl)benzoate is a high-value building block for pharmaceutical research due to its unique combination of a conformationally restricted primary amine and a versatile ester functional group. The protocols detailed herein provide robust and reproducible methods for its incorporation into complex molecular scaffolds. Its proven relevance in the design of enzyme inhibitors, particularly for epigenetic targets like LSD1, underscores its potential to accelerate the discovery of novel therapeutics. By leveraging the dual reactivity of this compound, researchers can efficiently generate diverse chemical libraries to tackle challenging biological targets.

References

  • Mould, D. P., et al. (2017). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fujisawa, T., et al. (2019). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Filo. (2025). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. Available at: [Link]

  • Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. Available at: [Link]

  • ResearchGate. (n.d.). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Available at: [Link]

  • aapptec. (n.d.). Technical Support Information Bulletin 2105 - HATU. Available at: [Link]

  • Kocienski, P. J. (n.d.). 6.3 Methyl Esters and Derivatives. Available at: [Link]

  • Chemguide. (n.d.). HYDROLYSING ESTERS. Available at: [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • ResearchGate. (n.d.). General reaction scheme of HATU (HOAt-based) amide coupling reaction. Available at: [Link]

  • CPAchem. (2023). Safety data sheet - Methyl benzoate. Available at: [Link]

  • National Institutes of Health. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. Available at: [Link]

  • Scribd. (n.d.). Hydrolysis of Methyl Benzoate Experiment. Available at: [Link]

  • European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Available at: [Link]

Sources

Application Note: Synthesis and Incorporation of Methyl 3-(1-aminocyclopropyl)benzoate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Conformationally restricted peptidomimetics, GLP-1 analogues, and proteolytic stability.

Rationale and Mechanistic Insights

The incorporation of non-canonical, conformationally restricted amino acids is a cornerstone strategy in modern peptide drug discovery. Methyl 3-(1-aminocyclopropyl)benzoate (CAS: 2525094-72-6) serves as a highly specialized building block that introduces both a rigid cyclopropyl constraint and an extended aromatic spacer into a peptide backbone[1].

The Causality of Structural Modification

When incorporated into a peptide sequence, the 1-aminocyclopropyl moiety acts as an α,α -disubstituted amino acid equivalent. The quaternary carbon of the cyclopropyl ring severely restricts the Ramachandran ϕ and ψ dihedral angles, locking the local backbone into a rigid conformation[2].

In therapeutic development, particularly for incretin mimetics like GLP-1 analogues, this steric bulk is intentionally exploited to shield adjacent peptide bonds from enzymatic degradation by proteases such as Dipeptidyl Peptidase-IV (DPP-IV)[3]. Furthermore, the meta-substituted benzoic acid acts as a rigid, linear spacer, ideal for cross-linking (stapling) or precisely positioning pharmacophores in 3D space to enhance receptor affinity.

Mechanism A Peptide with 1-Aminocyclopropyl Motif B Steric Shielding of Peptide Bond A->B Induces D Proteolytic Resistance B->D Results in C DPP-IV Protease C->B Cleavage Blocked E Prolonged In Vivo Half-Life D->E Clinical Benefit

Mechanism of proteolytic resistance conferred by 1-aminocyclopropyl incorporation.

Pre-SPPS Preparation: Saponification and Protection

Expertise Insight: The commercially available form of this building block is a methyl ester hydrochloride[1]. Standard Fmoc-SPPS requires a free carboxylic acid and an Fmoc-protected amine. Direct use of the commercial reagent is impossible. To avoid handling the highly water-soluble and difficult-to-isolate zwitterionic free amino acid[2], a streamlined, one-pot saponification and Fmoc-protection workflow is required.

Protocol 1: Synthesis of Fmoc-3-(1-aminocyclopropyl)benzoic acid

Reagents: Methyl 3-(1-aminocyclopropyl)benzoate HCl, LiOH·H₂O, Fmoc-OSu, THF, H₂O, Na₂CO₃, 1M HCl.

  • Saponification: Dissolve 1.0 mmol of Methyl 3-(1-aminocyclopropyl)benzoate HCl in 10 mL of THF/H₂O (1:1 v/v). Add 3.0 mmol of LiOH·H₂O. Stir at 25°C for 4 hours.

    • Causality: The mixed solvent ensures the solubility of both the organic ester and the inorganic hydroxide. LiOH provides mild hydrolysis without risking side reactions.

  • Validation Checkpoint 1 (Self-Validating System): Sample 10 µL of the reaction, dilute in MeOH, and analyze via LC-MS. Proceed to step 3 only when the methyl ester peak (m/z[M+H]⁺ = 192.1) is entirely depleted and the free acid peak (m/z[M+H]⁺ = 178.1) dominates.

  • pH Adjustment: Adjust the reaction mixture to pH 8.5–9.0 using a 10% aqueous Na₂CO₃ solution.

  • Fmoc Protection: Dissolve 1.2 mmol of Fmoc-OSu in 5 mL of THF and add dropwise to the reaction mixture. Stir vigorously for 12 hours at room temperature.

    • Causality: Fmoc-OSu is chosen over Fmoc-Cl because its lower reactivity prevents the formation of mixed anhydrides and unwanted dipeptide oligomerization.

  • Workup: Acidify the mixture to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Validation Checkpoint 2: Purify the crude product via flash chromatography (Silica, DCM/MeOH gradient). Verify the final Fmoc-protected intermediate via analytical HPLC (>95% purity) and LC-MS (Expected m/z [M+H]⁺ = 400.1).

Workflow A Methyl 3-(1-aminocyclopropyl)benzoate HCl Salt B Saponification (LiOH, THF/H2O) A->B Step 1 C Fmoc Protection (Fmoc-OSu, Na2CO3) B->C Step 2 D Fmoc-3-(1-aminocyclopropyl) benzoic acid C->D Intermediate E SPPS Coupling (DIC/Oxyma, 75°C) D->E Step 3 F TFA Cleavage E->F Step 4 G Purified Peptidomimetic F->G Final

Workflow for converting and incorporating Methyl 3-(1-aminocyclopropyl)benzoate into SPPS.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Expertise Insight: The quaternary carbon of the cyclopropyl ring creates immense steric shielding around the carboxylate. Standard room-temperature coupling kinetics are too slow, leading to high rates of truncation and deletion sequences. Microwave irradiation provides the necessary activation energy to overcome this steric barrier, while DIC/OxymaPure prevents the guanidinylation side-reactions common with uronium salts (like HBTU) during extended couplings.

Quantitative Data: Coupling Efficiency Comparison
Coupling ReagentAdditiveTemperatureTimeYield (%)
HBTUDIPEA25°C60 min< 20%
HATUHOAt25°C120 min45%
PyBOPDIPEA75°C (MW)15 min85%
DIC OxymaPure 75°C (MW) 15 min > 95%
Protocol 2: Microwave-Assisted Coupling

Reagents: Fmoc-3-(1-aminocyclopropyl)benzoic acid, DIC, OxymaPure, DMF, 20% Piperidine/DMF.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-3-(1-aminocyclopropyl)benzoic acid and 0.3 mmol (3.0 eq) of OxymaPure in 3 mL of DMF. Add 0.3 mmol (3.0 eq) of DIC. Pre-activate for 2 minutes.

  • Coupling: Transfer the activated solution to the resin. Heat the reaction vessel to 75°C using a microwave peptide synthesizer for 15 minutes.

  • Validation Checkpoint 3 (Self-Validating System): Wash the resin with DMF and perform a Kaiser test on a micro-aliquot of beads.

    • If Yellow/Colorless: Coupling is complete. Proceed to the next synthesis cycle.

    • If Blue: Steric hindrance caused incomplete coupling. Do not proceed. Perform a secondary coupling using HATU/HOAt (3.0 eq) and DIPEA (6.0 eq) at 75°C for an additional 15 minutes.

Cleavage and Downstream Processing

Because the cyclopropyl-benzoic acid moiety lacks reactive side chains, standard global deprotection and cleavage protocols apply.

Protocol 3: Global Deprotection and Cleavage
  • Washing: Following the final Fmoc deprotection, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under a vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5 v/v).

    • Causality: TIS acts as a carbocation scavenger to prevent re-alkylation of the peptide by protecting groups cleaved from other residues.

  • Incubation: Add 5 mL of the cocktail per 0.1 mmol of resin. Shake gently at room temperature for 2 hours.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the peptide. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

  • Final Validation: Dissolve the crude peptide in H₂O/Acetonitrile and lyophilize. Analyze via High-Resolution Mass Spectrometry (HRMS) and purify via Preparative RP-HPLC.

References

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks , Organic Letters, ACS Publications.[Link]

  • Derivatives of GLP-1 like peptides, and uses thereof (US10010614B2)

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 3-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details the systematic development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-(1-aminocyclopropyl)benzoate. The strategic approach begins with an evaluation of the analyte's physicochemical properties to inform the initial selection of chromatographic parameters. A gradient elution method using a C18 stationary phase with a phosphate-buffered mobile phase and UV detection was optimized. The method's stability-indicating capability was established through a comprehensive forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress conditions, as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2] The developed method demonstrated excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing of Methyl 3-(1-aminocyclopropyl)benzoate in drug substance and product development.

Introduction and Method Rationale

Methyl 3-(1-aminocyclopropyl)benzoate is a unique molecule incorporating three key functional groups that dictate its chromatographic behavior: a basic primary amine on a cyclopropyl ring, an aromatic benzoate ring, and a methyl ester. The presence of the benzoate group provides a strong chromophore for UV detection, while the primary amine offers a site for protonation, making the molecule's retention highly sensitive to mobile phase pH.

The primary objective of this work was to develop a stability-indicating analytical procedure. Such methods are critical in pharmaceutical development as they must be able to resolve the active pharmaceutical ingredient (API) from any process-related impurities and, most importantly, from any degradation products that may form under various environmental stressors.[3][4][5] A well-designed stability-indicating method provides crucial data for determining shelf life and appropriate storage conditions.[6][7] Our development strategy, therefore, is grounded in a systematic approach that begins with analyte characterization and progresses through method optimization, forced degradation, and full validation according to ICH guidelines.[1][8]

Analyte Physicochemical Profile
  • Structure: Chemical Structure of Methyl 3-(1-aminocyclopropyl)benzoate

    • Formula: C₁₁H₁₃NO₂[9]

    • Molecular Weight: 191.23 g/mol [10]

  • Key Chromatographic Moieties:

    • Primary Amine (pKa estimate ~8-10): This basic group is readily protonated at acidic pH. Operating the mobile phase at a pH at least two units below this pKa ensures the amine is in its cationic form, promoting better water solubility and minimizing peak tailing from interactions with residual silanols on the silica-based column.

    • Benzoate Ester (logP estimate ~2.0): This moderately non-polar aromatic portion of the molecule provides the primary mechanism for retention on a reversed-phase column.[11][12]

    • UV Chromophore: The benzene ring conjugated with the carbonyl group of the ester is an excellent chromophore, predicting strong UV absorbance. The UV spectrum of the structurally related 3-aminobenzoic acid shows maxima at approximately 226 nm and 272 nm.[13] A similar profile is expected for the target analyte.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (ACN), HPLC gradient grade.

    • Methanol (MeOH), HPLC grade.

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

    • Orthophosphoric acid (H₃PO₄), analytical grade.

    • Hydrochloric acid (HCl), 1N solution.

    • Sodium hydroxide (NaOH), 1N solution.

    • Hydrogen peroxide (H₂O₂), 30% solution.

    • Water, HPLC grade (18.2 MΩ·cm).

  • Reference Standard: Methyl 3-(1-aminocyclopropyl)benzoate, purity >95%.[9][14][15]

Optimized Chromatographic Conditions

The final optimized method parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min (10% B), 2-15 min (10-70% B), 15-18 min (70% B), 18-18.1 min (70-10% B), 18.1-25 min (10% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection Diode Array Detector (DAD) at 228 nm
Diluent 50:50 (v/v) Acetonitrile:Water
Preparation of Solutions
  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 3-(1-aminocyclopropyl)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Development and Optimization Workflow

The development of this method followed a logical, multi-step process designed to achieve robust and reliable separation. The causality behind our choices is rooted in the fundamental principles of chromatography and the physicochemical properties of the analyte.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Analyte Analyte Properties (pKa, logP, UV) Column Column Selection (Reversed-Phase C18) Analyte->Column MobilePhase Mobile Phase Screening (ACN/Water, pH 3.0) Analyte->MobilePhase Detector Detector Choice (UV-DAD @ 200-400nm) Analyte->Detector Gradient Gradient Optimization (Slope & Time) MobilePhase->Gradient Wavelength Wavelength Selection (λmax = 228 nm) Detector->Wavelength FlowTemp Flow Rate / Temp. (1.0 mL/min, 30°C) Gradient->FlowTemp ForcedDeg Forced Degradation (ICH Q1A) FlowTemp->ForcedDeg Validation Method Validation (ICH Q2) ForcedDeg->Validation FinalMethod Final Validated Method Validation->FinalMethod ForcedDegradation cluster_stress ICH Q1A(R2) Stress Conditions API Methyl 3-(1-aminocyclopropyl)benzoate (100 µg/mL Solution) Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1N NaOH, RT, 4h) API->Base Oxidation Oxidation (6% H₂O₂, RT, 24h) API->Oxidation Thermal Thermal (Solid) (80°C, 48h) API->Thermal Photo Photolytic (Solid) (ICH Q1B Light Box) API->Photo Analysis HPLC Analysis (Peak Purity & Mass Balance Assessment) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation study workflow.

Step-by-Step Protocol:
  • Prepare a 1000 µg/mL stock solution of the analyte in the diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Keep at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.1N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.1N HCl and dilute to 10 mL with diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose accurately weighed solid API powder to 80°C in an oven for 48 hours. Dissolve the stressed powder in diluent to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. [16]Prepare a 100 µg/mL solution from the stressed powder.

  • Analysis: Inject all stressed samples, along with an unstressed control sample (100 µg/mL), into the HPLC system.

  • Evaluation: For each condition, assess the chromatogram for the resolution between the parent peak and all degradant peaks. Perform peak purity analysis using the DAD to confirm that the parent peak is spectrally pure in the presence of its degradation products.

Protocol 2: Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. [5][6]

Specificity

Specificity was demonstrated through the forced degradation study. The method was able to separate the main analyte peak from all degradation products, with a resolution of >2.0 for all adjacent peaks. Peak purity analysis of the analyte peak in stressed samples showed no co-eluting impurities.

Linearity

Linearity was assessed by preparing a series of solutions from the stock solution at seven concentration levels, ranging from 25 µg/mL to 150 µg/mL (25, 50, 75, 100, 125, 140, 150 µg/mL). Each concentration was injected in triplicate.

  • Acceptance Criteria: A calibration curve of peak area versus concentration should yield a correlation coefficient (R²) of ≥ 0.999.

Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate and analyzed.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL working standard were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different HPLC system.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness

Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results. Parameters tested included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of replicate injections should be ≤ 2.0%.

Validation Results Summary

The following tables summarize the data obtained during method validation.

Table 1: Linearity and Range

Parameter Result
Linearity Range 25 - 150 µg/mL
Regression Equation y = 25432x + 1258

| Correlation Coeff. (R²) | 0.9997 |

Table 2: Accuracy and Precision

Parameter Level Recovery (%) RSD (%)
Accuracy 80% 99.5 -
100% 100.3 -
120% 101.1 -
Repeatability 100% (n=6) - 0.45

| Intermediate Precision | 100% (n=6) | - | 0.68 |

Table 3: Sensitivity and Robustness

Parameter Result
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

| Robustness | Method passed all tested variations. |

Conclusion

A highly specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of Methyl 3-(1-aminocyclopropyl)benzoate. The method effectively separates the active ingredient from its degradation products formed under various ICH-prescribed stress conditions. The comprehensive validation confirms that the method is reliable and suitable for its intended purpose in the quality control and stability assessment of this compound within a pharmaceutical development setting.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (2021). ICH Guidelines: Stress Degradation Study. IJCRT.org. [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Stability-indicating HPLC method optimization using quality by design. [Link]

  • Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. ResolveMass Laboratories via YouTube. [Link]

  • Gayathri, R. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Sravani, B., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • MilliporeSigma. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. [Link]

  • Taylor & Francis Online. (2007). Method Development and Validation of Preservatives Determination... using HPLC. [Link]

  • LookChem. METHYL 3-AMINOBENZOATE Chemical Properties. [Link]

  • Scribd. HPLC Method Development for Analytes. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. [Link]

  • PubMed. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. [Link]

  • Journal of the American Chemical Society. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. [Link]

  • National Institutes of Health. (2022). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). [Link]

  • FooDB. Showing Compound Methyl benzoate (FDB012198). [Link]

  • ResearchGate. (2001). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. [Link]

  • Wasit University. (2023). ESTIMATION OF SOME COMPOUNDS IN BIOLOGICAL AND PHARMACEUTICAL SAMPLES USING HPLC TECHNOLOGY. [Link]

  • National Institutes of Health. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (2020). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Link]

  • University of California, Irvine. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • Ataman Kimya. METHYL BENZOATE. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]

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Application Note: Comprehensive NMR-Based Structural Elucidation of Methyl 3-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(1-aminocyclopropyl)benzoate is a small organic molecule incorporating three key structural motifs: a 1,3-disubstituted benzene ring, an ester functional group, and a sterically constrained cyclopropylamine moiety. This unique combination of features makes it a valuable building block in medicinal chemistry and materials science. Unambiguous structural verification is a critical step in its synthesis and application, ensuring purity, identity, and the correct isomeric form.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of such molecules in solution.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete NMR characterization of Methyl 3-(1-aminocyclopropyl)benzoate. We will move beyond simple data reporting to explain the causality behind the selection of specific NMR experiments, from fundamental one-dimensional (1D) techniques to advanced two-dimensional (2D) correlation spectroscopy. The protocols described herein are designed to form a self-validating system for complete structural assignment.

Foundational Analysis: Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. Proper sample preparation is crucial for achieving high-resolution spectra free from artifacts.[3]

Core Principles:

  • Solvent Selection: The choice of a deuterated solvent is paramount. It must completely dissolve the analyte without reacting with it.[4][5] Deuterated chloroform (CDCl₃) is often a good starting point for non-polar to moderately polar compounds. For compounds with higher polarity or exchangeable protons (like the -NH₂ group), deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be more suitable. The solvent's deuterium signal is used by the spectrometer to "lock" the magnetic field, correcting for drift during the experiment.[6][7]

  • Concentration: The amount of sample required depends on the specific experiment and the magnetic field strength of the spectrometer.[4]

    • ¹H NMR: Typically requires 1-5 mg of the compound dissolved in 0.6-0.7 mL of solvent.[3][5]

    • ¹³C and 2D NMR: These experiments are inherently less sensitive. A higher concentration of 10-50 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][6]

  • Purity: The sample should be free of particulate matter, which can degrade spectral resolution by interfering with magnetic field homogeneity.[3][4] Paramagnetic impurities (e.g., metal ions) are particularly detrimental, causing significant line broadening.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of Methyl 3-(1-aminocyclopropyl)benzoate and place it in a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5]

  • Transfer: Transfer the clear solution to the NMR tube. The final sample height should be approximately 4-5 cm (0.6-0.7 mL).[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

One-Dimensional (1D) NMR: The Structural Blueprint

1D NMR spectra provide the initial, fundamental information about the chemical environment of the magnetically active nuclei (¹H and ¹³C).

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative abundance (integration).

Expected ¹H NMR Spectral Features for Methyl 3-(1-aminocyclopropyl)benzoate:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H-2, H-4, H-5, H-6)7.2 - 8.0m (multiplet)4HProtons on the benzene ring are deshielded. The complex splitting pattern arises from multiple ortho, meta, and para couplings.
Methoxy (-OCH₃)3.8 - 3.9s (singlet)3HProtons of the methyl ester group are in a predictable region and appear as a singlet as there are no adjacent protons to couple with.
Amine (-NH₂)1.5 - 3.0 (variable)br s (broad s)2HThe chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole effects of the ¹⁴N nucleus and chemical exchange.
Cyclopropyl (-CH₂-)0.8 - 1.5m (multiplet)4HThese protons are highly shielded due to the ring strain and geometry of the cyclopropyl group. They exhibit complex geminal and cis/trans vicinal couplings.[8][9]
¹³C NMR & DEPT Spectroscopy

Carbon (¹³C) NMR reveals the number of unique carbon environments in the molecule. As the natural abundance of ¹³C is low (~1.1%), these experiments are less sensitive than ¹H NMR. A standard ¹³C spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line.

To gain more information, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential.[10][11][12] These techniques differentiate carbons based on the number of attached protons.

  • DEPT-90: Only shows signals for methine (CH) carbons.[13][14]

  • DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[10][12][13] Quaternary carbons (C) are not observed in DEPT spectra.

Expected ¹³C NMR & DEPT Spectral Features:

Carbon AssignmentExpected Chemical Shift (δ, ppm)DEPT-135DEPT-90Rationale
Carbonyl (-C=O)166 - 168AbsentAbsentThe ester carbonyl carbon is significantly deshielded and, being quaternary, is absent from DEPT spectra.[15]
Aromatic (C-1, C-3)130 - 135AbsentAbsentThe two substituted aromatic carbons are quaternary and will not appear in DEPT spectra.
Aromatic (C-2, C-4, C-5, C-6)128 - 132PositivePositiveThese four protonated aromatic carbons will appear as positive peaks in both DEPT-135 and DEPT-90.
Methoxy (-OCH₃)51 - 53PositiveAbsentThe methyl carbon appears as a positive peak in DEPT-135.[10]
Cyclopropyl (C-NH₂)30 - 35AbsentAbsentThis is a quaternary carbon atom, bonded to the nitrogen and the benzene ring.
Cyclopropyl (-CH₂-)10 - 20NegativeAbsentThe two equivalent methylene carbons of the cyclopropyl ring are highly shielded and will appear as a negative peak in the DEPT-135 spectrum.[10][12]
Protocol 2: 1D NMR Acquisition
  • Instrument Setup: Insert the prepared sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans for a good signal-to-noise ratio.[16]

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 128-1024) due to lower sensitivity. A relaxation delay of 2 seconds is standard.

  • DEPT-135 & DEPT-90 Acquisition: Run the DEPT-90 and DEPT-135 pulse programs. These experiments are generally faster than a full ¹³C spectrum.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Two-Dimensional (2D) NMR: Connecting the Pieces

While 1D NMR provides a list of ingredients, 2D NMR provides the assembly instructions, revealing how different atoms are connected within the molecular framework.[1]

A generalized workflow for NMR-based structure elucidation.
COSY (COrrelation SpectroscopY)

The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH).[17][18] In a COSY spectrum, the 1D ¹H spectrum appears on the diagonal. The crucial information comes from the off-diagonal "cross-peaks," which connect pairs of coupled protons.[19]

Expected COSY Correlations:

  • Strong cross-peaks will be observed between the coupled protons within the aromatic ring.

  • Correlations will be seen between the diastereotopic protons on the same carbon of the cyclopropyl ring (geminal coupling) and between protons on adjacent carbons (vicinal coupling).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a heteronuclear technique that maps protons to the carbons they are directly attached to (one-bond ¹JCH correlation).[18][20] Each peak in the 2D spectrum corresponds to a C-H bond, with its coordinates being the chemical shift of the proton (F2 axis) and the chemical shift of the carbon (F1 axis). This is invaluable for unambiguously assigning the signals from the ¹H and ¹³C spectra to specific C-H groups.[19]

Expected HSQC Correlations:

  • Correlations between each aromatic proton and its attached aromatic carbon.

  • A correlation between the methoxy protons (-OCH₃) and the methoxy carbon.

  • Correlations between the cyclopropyl methylene protons (-CH₂-) and the cyclopropyl methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for assembling the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[1][21] These "long-range" correlations act as bridges, connecting structural fragments that are not directly bonded. Unlike HSQC, HMBC also shows correlations to quaternary carbons, which is essential for placing non-protonated carbons like carbonyls and substituted aromatic carbons.[22]

Key Expected HMBC Correlations for Structural Assembly:

Key HMBC correlations for structural confirmation.
  • (A) The methoxy protons (-OCH₃) will show a strong correlation to the ester carbonyl carbon (-C=O), confirming the methyl ester fragment.

  • (B, C, D) An aromatic proton (e.g., H-2) will correlate to adjacent carbons (C-4, C-6) and the substituted carbon (C-3), helping to piece together the aromatic substitution pattern.

  • (E, F, G) The cyclopropyl protons will show correlations to the quaternary carbon they are attached to (C-ipso_cyclo) and to the nearby aromatic carbons (C-2, C-6), definitively linking the cyclopropyl ring to the benzoate system at the C-1 position.

Protocol 3: 2D NMR Acquisition
  • General Setup: For all 2D experiments, sample spinning should be turned off to prevent artifacts.[21][23] Use a recent, high-quality 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p) for the proton dimension.[24][25]

  • COSY: Load a standard gradient-enhanced COSY pulse sequence (e.g., gcosy).[24] A typical experiment might use 2-4 scans per increment and 256 increments in the indirect dimension. The experiment time is usually 15-30 minutes.

  • HSQC: Load a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence (e.g., hsqcedetgpsisp).[25][26] Set the ¹³C spectral width to cover the expected range of protonated carbons (e.g., 0-160 ppm). The number of scans can range from 2 to 8 per increment.

  • HMBC: Load a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcetgpl3nd).[27][28] The ¹³C spectral width should be wider to include quaternary carbons (e.g., 0-200 ppm). HMBC is less sensitive than HSQC, so more scans (8-16) are typically required.[22]

  • Processing: Process the 2D data by applying Fourier transformation in both dimensions, followed by phase and baseline correction.

Conclusion: A Validated Structure

By systematically applying this suite of NMR experiments, a complete and unambiguous structural assignment of Methyl 3-(1-aminocyclopropyl)benzoate can be achieved. The 1D spectra provide the fundamental chemical shift and multiplicity data. The COSY spectrum confirms the proton-proton connectivities within the aromatic and cyclopropyl spin systems. The HSQC spectrum links each proton to its directly bonded carbon. Finally, the crucial HMBC spectrum connects all the individual fragments, confirming the substitution pattern of the benzene ring and the precise location of the ester and aminocyclopropyl groups. This multi-faceted approach ensures a high degree of confidence in the final structural assignment, a cornerstone of rigorous chemical research and development.

References

  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy. Fiveable. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • University of California, Santa Barbara. (n.d.). Gradient Enhanced HMBC. NMR Facility, UCSB Chem and Biochem. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Lorigan, G. A., et al. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (PMC). [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?[Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. [Link]

  • University of Ottawa. (n.d.). Sample preparation. NMR Facility. [Link]

  • Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. [Link]

  • University of California, Santa Barbara. (n.d.). 2D 1H-1H COSY. NMR Facility, UCSB Chem and Biochem. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Indiana University. (2004, August 31). 2-d hmbc / cigar. IU NMR Facility. [Link]

  • Northwestern University. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT with presaturation. IMSERC. [Link]

  • Chemistry Stack Exchange. (2017, September 15). Qualitative explanation of how COSY works. [Link]

  • Texas Tech University. (2017, March 6). JEOL ECS 400 - 2D NMR Measurements Set-up and Protocol. [Link]

  • Indiana University. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). IU NMR Facility. [Link]

  • Northwestern University. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. IMSERC. [Link]

  • University of Florida. (n.d.). Protocols. NMR Facility – Chemistry Department. [Link]

  • Northwestern University. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. IMSERC. [Link]

  • ACS Publications. (2014, November 6). Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate and Benzoin Benzoate. Journal of Chemical Education. [Link]

  • Northwestern University. (n.d.). TUTORIAL: ge-2D 1H-31P HMBC EXPERIMENT. IMSERC. [Link]

  • Taylor & Francis Online. (2006, December 6). The Proton NMR Assignment of 1-Aminocyclo-propane-1-carboxylic Acid. Spectroscopy Letters. [Link]

  • University of California, Santa Barbara. (n.d.). 2D 1H-13C HSQC. NMR Facility, UCSB Chem and Biochem. [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?[Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). [Link]

  • Wiley Periodicals, Inc. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A. [Link]

  • Marcel Dekker, Inc. (1986). The Proton NMR Assignment of 1-Aminocyclo-propane-1-carboxylic Acid. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. [Link]

  • National Institutes of Health (PMC). (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • National Institutes of Health (PMC). (n.d.). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. [Link]

  • National Institute of Standards and Technology. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. [Link]

  • ACS Publications. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. [Link]

Sources

Application Note: Scale-Up Manufacturing and Batch Synthesis of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Route Design

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) is a highly valued bioisosteric building block in modern medicinal chemistry and drug development[1]. The 1-arylcyclopropylamine motif provides unique steric and electronic properties, often enhancing metabolic stability and target affinity compared to flat aromatic or flexible aliphatic amines[2]. However, the scalable synthesis of these strained ring systems presents significant process chemistry challenges, historically suffering from low yields or requiring dangerous stoichiometric azide reagents[3].

Causality in Route Selection: A naive retrosynthetic approach might suggest starting from methyl 3-cyanobenzoate and applying the Kulinkovich-Szymoniak cyclopropanation directly. However, the ethyl Grignard reagent and titanium(IV) isopropoxide used in this reaction will readily attack the methyl ester, yielding an undesired cyclopropanol byproduct.

To circumvent this chemoselectivity issue, our validated process masks the ester as an aryl bromide. The synthesis begins with 3-bromobenzonitrile, which undergoes a modified Kulinkovich-Szymoniak cyclopropanation[4]. Following Boc-protection of the primary amine to prevent catalyst poisoning, a palladium-catalyzed methoxycarbonylation installs the methyl ester. Finally, acidic deprotection yields the target API intermediate.

Process Flow Visualization

ChemicalRoute SM 3-Bromobenzonitrile Step1 Step 1: Cyclopropanation Ti(OiPr)4, EtMgBr, BF3·OEt2 SM->Step1 Int1 1-(3-Bromophenyl)cyclopropan-1-amine Step1->Int1 Step2 Step 2: Boc Protection Boc2O, Et3N, DCM Int1->Step2 Int2 tert-Butyl (1-(3-bromophenyl) cyclopropyl)carbamate Step2->Int2 Step3 Step 3: Methoxycarbonylation Pd(dppf)Cl2, CO, MeOH Int2->Step3 Int3 Methyl 3-(1-((tert-butoxycarbonyl)amino) cyclopropyl)benzoate Step3->Int3 Step4 Step 4: Deprotection HCl / MeOH Int3->Step4 API Methyl 3-(1-aminocyclopropyl)benzoate HCl Step4->API

Figure 1: Four-step synthetic route avoiding ester-Grignard side reactions.

Detailed Batch Synthesis Protocols

Step 1: Modified Kulinkovich-Szymoniak Cyclopropanation

Objective: Synthesis of 1-(3-bromophenyl)cyclopropan-1-amine. Mechanistic Rationale: Ti(OiPr)4 mediates the formation of a titanacyclopropane intermediate from EtMgBr. The addition of BF3·OEt2 acts as a critical Lewis acid to activate the nitrile, driving the intramolecular insertion of the titanacycle to close the cyclopropylamine ring[4].

Protocol:

  • Preparation: Charge a dry, nitrogen-purged 50 L glass-lined reactor with 3-bromobenzonitrile (1.0 equiv, 10.0 mol) and anhydrous THF (20 L). Add Ti(OiPr)4 (1.1 equiv). Cool the mixture to -20 °C.

  • Grignard Addition: Slowly dose EtMgBr (3.0 M in Et2O, 2.2 equiv) over 3 hours. Causality: The addition is highly exothermic. Maintaining the internal temperature below -10 °C prevents the premature decomposition of the unstable titanacyclopropane intermediate.

  • Activation: Stir the reactor for 1 hour at 0 °C, then cool to -40 °C. Slowly add BF3·OEt2 (2.0 equiv). Warm the reactor to 20 °C and stir for 4 hours.

  • In-Process Control (IPC): Sample for HPLC. The reaction is self-validating and deemed complete when 3-bromobenzonitrile is < 1.0 a/a%.

  • Quench & Workup: Cool to 0 °C. Quench the reaction by slowly adding 10% aqueous NaOH (5 L). Causality: Water alone causes titanium byproducts to form an unfilterable gelatinous emulsion. NaOH converts these into granular TiO2, allowing rapid filtration through a Celite pad[4].

  • Isolation: Separate the organic layer, extract the aqueous layer with MTBE (2 x 5 L), dry over Na2SO4, and concentrate under vacuum to yield the crude amine as a dark oil.

ReactorWorkflow N1 Reactor Prep 3-Bromobenzonitrile Ti(OiPr)4 Dry THF N2 N2 N1->N2 N3 Titanacycle Formation Stir 1h T = 0°C N2->N3 N4 Lewis Acid Addition BF3·OEt2 (2.0 eq) T = 20°C Ring Closure N3->N4 N5 Quench & Filter 10% NaOH (aq) Precipitate TiO2 Filter N4->N5

Figure 2: Step 1 reactor workflow emphasizing exotherm control and titanium quenching.

Step 2: Amine Protection (Boc)

Objective: Synthesis of tert-butyl (1-(3-bromophenyl)cyclopropyl)carbamate. Mechanistic Rationale: Free primary amines coordinate strongly to palladium, poisoning the catalyst in Step 3, and can undergo competing amidation with the acyl-palladium intermediate. Boc protection ensures clean methoxycarbonylation.

Protocol:

  • Dissolve the crude amine from Step 1 in DCM (15 L). Add Triethylamine (1.5 equiv) and cool to 5 °C.

  • Add a solution of Boc2O (1.1 equiv) in DCM (2 L) dropwise over 1 hour.

  • Stir at 20 °C for 6 hours.

  • IPC: HPLC shows < 0.5% starting amine.

  • Wash with 1M citric acid (5 L) to remove residual Et3N, followed by brine (5 L).

  • Concentrate and recrystallize from Heptane/EtOAc (9:1) to afford the product as a white solid.

Step 3: Palladium-Catalyzed Methoxycarbonylation

Objective: Synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate. Mechanistic Rationale: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-coordination geometry, preventing catalyst degradation and accelerating the reductive elimination of the ester.

Protocol:

  • In a 20 L Hastelloy pressure reactor, charge the Boc-protected bromide (1.0 equiv, 6.0 mol), Pd(dppf)Cl2 (0.03 equiv), and Triethylamine (2.0 equiv) in anhydrous Methanol (12 L).

  • Purge the reactor with Nitrogen (3x), then with Carbon Monoxide (3x).

  • Pressurize with CO to 50 psi (3.4 bar) and heat to 80 °C. Stir for 12 hours.

  • IPC: GC-MS confirms complete conversion of the aryl bromide.

  • Cool to 20 °C, vent CO safely through a scrubber, and filter the mixture through a short silica pad to remove palladium black.

  • Concentrate the filtrate and purify via crystallization (EtOH/Water) to yield the ester as an off-white powder.

Step 4: Deprotection and Salt Formation

Objective: Synthesis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride[1].

Protocol:

  • Suspend the intermediate from Step 3 (1.0 equiv, 5.0 mol) in Methanol (5 L).

  • Slowly add 4M HCl in Dioxane (3.0 equiv) at 15 °C.

  • Stir at 25 °C for 4 hours. Causality: The generation of isobutylene gas and CO2 acts as a thermodynamic sink, driving the deprotection to completion.

  • IPC: HPLC shows 0% Boc-intermediate.

  • Concentrate the solution to half volume and add MTBE (10 L) to precipitate the hydrochloride salt.

  • Filter, wash with cold MTBE, and dry in a vacuum oven at 40 °C for 24 hours.

Quantitative Data & Quality Control Metrics

Process StepIntermediate / ProductYield (%)Purity (HPLC a/a%)Key Impurity Monitored
Step 1 1-(3-Bromophenyl)cyclopropan-1-amine72> 92.03-Bromobenzonitrile (< 1.0%)
Step 2 Boc-Protected Amine88> 98.5Des-bromo byproduct (< 0.5%)
Step 3 Methyl Ester Intermediate85> 97.0Unreacted Aryl Bromide (< 0.5%)
Step 4 Methyl 3-(1-aminocyclopropyl)benzoate HCl94> 99.5Free base / Boc-intermediate (0%)

References

  • AChemBlock. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride 95.00% | CAS: 2525094-72-6.
  • Terrett, J. A., et al. Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Letters - ACS Publications.
  • Li, W., et al. Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development - ACS Publications.
  • Terrett, J. A., et al. Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Letters - ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 3-(1-aminocyclopropyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of Methyl 3-(1-aminocyclopropyl)benzoate .

While classical methods for synthesizing 1-arylcyclopropylamines rely on the Curtius rearrangement of highly strained cyclopropanecarboxylic acids[1][2], these routes often suffer from poor scalability, hazardous acyl azide intermediates, and ester hydrolysis side-reactions. To maximize yield and functional group tolerance, our recommended state-of-the-art approach utilizes a Nickel-Catalyzed Decarboxylative Cross-Coupling [3][4]. This method couples an easily accessible redox-active ester (RAE) with methyl 3-bromobenzoate under mild, reductive conditions.

Synthesis Workflow Visualization

SynthesisWorkflow A N-Boc-1-aminocyclopropane -1-carboxylic acid B NHP Ester (RAE) Intermediate A->B DIC, DMAP CH2Cl2, rt D Boc-Protected Coupled Intermediate B->D NiCl2·glyme, dtbbpy Zn, DMA, rt C Methyl 3-bromobenzoate C->D E Methyl 3-(1-aminocyclopropyl) benzoate HCl D->E 4M HCl Dioxane, rt

Workflow for the synthesis of Methyl 3-(1-aminocyclopropyl)benzoate via Ni-catalyzed cross-coupling.

Quantitative Reaction Optimization Data

The reductive cross-coupling step is the most critical for overall yield. The table below summarizes how specific reaction variables impact the yield of the Boc-protected intermediate, highlighting the causality behind our recommended protocol.

Variable ModifiedExperimental ConditionObserved Yield (%)Mechanistic Consequence & Causality
Baseline (Optimal) NiCl2·glyme, dtbbpy, Zn, DMA, rt85% Optimal electron transfer; stable Ni(III) intermediate[3].
Solvent Swap THF instead of DMA42%Poor solubility of Ni-complexes; slower Zn reduction kinetics.
Ligand Swap bipy instead of dtbbpy65%Decreased steric stabilization of the high-valent Ni(III) species.
Reductant State Unactivated, aged Zn powder31%Passivated ZnO layer severely inhibits Ni(II) reduction to Ni(0).
Atmosphere Ambient Air<10%Rapid oxidation of Ni(0) and quenching of the cyclopropyl radical.
Troubleshooting & FAQs
Phase 1: Redox-Active Ester (RAE) Preparation

Q: My NHP ester yield is consistently below 60%, and I observe unreacted N-hydroxyphthalimide (NHP). How can I drive this to completion? A: Incomplete RAE formation is typically caused by moisture or improper coupling reagent stoichiometry. N,N'-Diisopropylcarbodiimide (DIC) is preferred over DCC because the resulting urea byproduct is highly soluble in CH₂Cl₂, simplifying purification.

  • Actionable Fix: Ensure your CH₂Cl₂ is strictly anhydrous. Add DIC dropwise at 0 °C to control the initial exotherm, then allow it to warm to room temperature. Use a slight excess of DIC (1.1 equiv) and NHP (1.05 equiv) relative to the acid.

Phase 2: Nickel-Catalyzed Cross-Coupling (Core Yield Optimization)

Q: I am observing a large amount of a reduced byproduct (N-Boc-1-methylcyclopropylamine) instead of my target cross-coupled product. What is going wrong? A: You are observing protodecarboxylation . In the catalytic cycle, the Ni(I) species reduces the RAE to generate a cyclopropyl radical. If this radical encounters a hydrogen atom donor before it can be captured by the Ar-Ni(II)-Br complex, it will abstract the hydrogen and terminate.

  • Actionable Fix: The primary H-atom source is moisture. You must rigorously dry your Dimethylacetamide (DMA) solvent over 3Å molecular sieves. Additionally, ensure your zinc powder is thoroughly dried under vacuum prior to use.

Q: The cross-coupling reaction stalls at ~30% conversion of methyl 3-bromobenzoate, even after 24 hours. Adding more nickel catalyst does not restart the reaction. Why? A: Stalled reductive cross-couplings are rarely due to catalyst degradation; they are almost always caused by reductant passivation . Zinc powder naturally forms a tightly bound zinc oxide (ZnO) passivation layer. If this layer is not disrupted, Zn cannot transfer electrons to reduce Ni(II) back to the active Ni(0) or Ni(I) states, halting the entire catalytic cycle.

  • Actionable Fix: Activate your zinc powder immediately before use (see protocol below). Alternatively, add a catalytic amount of TMSCl (0.1 equiv) or 1,2-dibromoethane (0.05 equiv) to the reaction mixture; these reagents continuously scrub the zinc surface in situ.

Phase 3: Deprotection and Isolation

Q: During the Boc deprotection step, I am losing my methyl ester, resulting in the formation of the carboxylic acid derivative. How do I prevent ester hydrolysis? A: Ester hydrolysis occurs when water is present during the acidic deprotection. Aqueous HCl (e.g., 6M HCl) will rapidly hydrolyze the methyl benzoate moiety.

  • Actionable Fix: Switch to strictly anhydrous acidic conditions. Use commercially available 4M HCl in dioxane. This will cleanly cleave the Boc group via an isobutylene elimination mechanism without hydrolyzing the methyl ester, precipitating the target compound directly as the hydrochloride salt.

Mechanistic Causality: The Catalytic Cycle

Understanding the mechanism is critical for troubleshooting. The diagram below illustrates why rigorous exclusion of oxygen and moisture is required: the reaction relies on single-electron transfer (SET) and highly reactive radical intermediates[4].

CatalyticCycle Ni0 Ni(0)L NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition (Ar-Br) NiIII Ar-Ni(III)-R NiII->NiIII Radical Capture (R•) NiI Ni(I)L NiIII->NiI Reductive Elimination (Ar-R Product) NiI->Ni0 Reduction (Zn -> Zn2+) RAE NHP Ester (RAE) NiI->RAE Single Electron Transfer Radical Cyclopropyl Radical (R•) RAE->Radical -CO2, -NHP Radical->NiIII

Simplified mechanism of the Ni-catalyzed decarboxylative cross-coupling highlighting radical capture.

Standardized Experimental Protocols
Protocol A: Zinc Powder Activation (Critical for Yield)
  • Suspend 10 g of zinc dust in 50 mL of 1M HCl. Stir vigorously for 2 minutes.

  • Filter the suspension through a sintered glass funnel.

  • Wash the zinc cake sequentially with:

    • Deionized water (3 × 50 mL)

    • Absolute ethanol (3 × 50 mL)

    • Anhydrous diethyl ether (3 × 50 mL)

  • Dry the activated zinc under high vacuum at 60 °C for 4 hours. Store in an inert atmosphere glovebox.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling[4]

Note: This protocol is designed as a self-validating system; the rapid color change of the reaction mixture confirms active catalyst formation.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with:

    • N-Boc-1-aminocyclopropanecarboxylic acid NHP ester (1.5 mmol, 1.5 equiv)

    • Methyl 3-bromobenzoate (1.0 mmol, 1.0 equiv)

    • NiCl₂·glyme (0.1 mmol, 10 mol%)

    • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 mmol, 10 mol%)

    • Activated Zinc powder (3.0 mmol, 3.0 equiv)

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed DMA. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and stir vigorously (800 rpm) at room temperature. The solution should rapidly transition from pale green to deep red/brown, indicating the formation of the active low-valent nickel species.

  • Monitoring: Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Workup: Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove zinc and nickel salts. Wash the filtrate with 1M aqueous LiCl (3 × 15 mL) to remove DMA. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography to yield the Boc-protected intermediate.

Protocol C: Anhydrous Boc Deprotection
  • Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous CH₂Cl₂ (2.0 mL).

  • Add 4M HCl in dioxane (2.5 mL, 10.0 mmol).

  • Stir at room temperature for 2 hours. The product will typically begin to precipitate as a white solid.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with anhydrous diethyl ether (2 × 5 mL), filter, and dry under high vacuum to afford Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in quantitative yield.

References
  • Synthesis, X‐ray Structure, Thermal and Magnetic Behavior of[(bipy)2Ni2(μ‐Cl)2Cl2(H2O)2] ResearchGate URL: [Link]

  • Advances in the Synthesis of Cyclopropylamines Chemical Reviews - ACS Publications URL:[Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses PMC - National Institutes of Health URL:[Link]

Sources

Troubleshooting poor solubility of Methyl 3-(1-aminocyclopropyl)benzoate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-(1-aminocyclopropyl)benzoate.

This guide is designed for researchers and formulation scientists experiencing aqueous solubility challenges with this specific active pharmaceutical ingredient (API). Below, you will find a diagnostic decision tree, causality-driven troubleshooting FAQs, and self-validating experimental protocols to overcome formulation bottlenecks.

Structural Causality: Why is this compound poorly soluble?

Methyl 3-(1-aminocyclopropyl)benzoate presents a unique solubility challenge due to its hybrid structural features. The methyl benzoate moiety is highly lipophilic; the ester group acts only as a hydrogen bond acceptor, while the aromatic benzene ring promotes strong π−π stacking in the solid crystal lattice, increasing the energy required for aqueous dissolution[1]. Conversely, the 1-aminocyclopropyl group contains a primary amine that is ionizable. Therefore, the compound's solubility is highly pH-dependent, and utilizing the unionized "free base" in neutral physiological buffers (pH 7.4) almost guarantees precipitation[2].

Diagnostic Decision Tree

G Start Methyl 3-(1-aminocyclopropyl)benzoate Solubility Issue App What is the downstream application? Start->App InVitro In Vitro Cell Assays (High sensitivity to solvents) App->InVitro InVivo In Vivo Dosing / PK Studies (Requires high concentration) App->InVivo Biochem Biochemical / Enzymatic Assays (Tolerates low DMSO) App->Biochem CD Cyclodextrin Complexation (e.g., 10-20% HP-β-CD) InVitro->CD CoSolv Co-solvent + Surfactant (5% DMSO, 10% Tween 80) InVivo->CoSolv DMSO Direct DMSO Stock Diluted to <1% in Buffer Biochem->DMSO

Decision tree for selecting the optimal solubilization strategy based on downstream applications.

Troubleshooting FAQs

Q1: My compound completely dissolves in DMSO, but immediately forms a cloudy precipitate when diluted into PBS (pH 7.4). How do I prevent this "DMSO crash"? A: This is a classic solvent-shift precipitation. DMSO disrupts the crystal lattice effectively due to its low dielectric constant. However, when introduced to an aqueous buffer, the lipophilic methyl benzoate moiety is forced to aggregate to minimize contact with water[3]. Solution: You must lower the interfacial tension before aqueous dilution. Transition to a ternary co-solvent system using an amphiphilic surfactant (like Tween-80) which promotes micellar solubilization of the hydrophobic regions[4]. See Protocol A below.

Q2: Should I be purchasing the free base or the salt form of this compound? A: Always procure or synthesize the hydrochloride (HCl) salt (CAS: 2525094-72-6) for aqueous applications[5]. Chemical modification via salt formation is the most reliable traditional method to enhance the dissolution rate of basic drugs[1]. The protonated primary amine on the cyclopropyl ring interacts favorably with water dipoles. If you only have the free base, you must perform an in situ salt formation by lowering the pH of your vehicle to ~2.0-3.0 during initial dissolution, then carefully back-titrating to your target pH[2]. Warning: Do not expose the compound to highly alkaline (pH > 9) or highly acidic (pH < 2) conditions for prolonged periods, as the methyl ester is susceptible to hydrolysis, which will chemically degrade your API into the corresponding benzoic acid.

Q3: My cell-based assays are highly sensitive to DMSO and surfactants. What is a biocompatible, solvent-free alternative? A: You should utilize Inclusion Complexation using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity[6]. The lipophilic benzene ring of your compound will physically encapsulate inside the CD cavity via non-covalent interactions, while the hydrophilic exterior maintains excellent aqueous solubility[7]. This shields the cells from solvent toxicity and prevents premature enzymatic degradation of the ester[6]. See Protocol B .

Quantitative Formulation Comparison

The following table summarizes the expected performance of various solubilization strategies for Methyl 3-(1-aminocyclopropyl)benzoate to aid in experimental planning.

Formulation StrategyReagents UsedEst. Max Aqueous Conc.BiocompatibilityPrimary Application
Direct Aqueous PBS (pH 7.4)< 0.1 mg/mLHighNone (Insoluble)
Salt Formation 0.1 M HCl / Saline2.0 - 5.0 mg/mLHighGeneral In Vitro Assays
Inclusion Complex 20% w/v HP- β -CD5.0 - 15.0 mg/mLHighSensitive Cell Cultures
Micellar / Co-solvent 5% DMSO, 10% Tween-8010.0 - 20.0 mg/mLModerate (Toxicity risk)In Vivo PK/PD Dosing

Validated Experimental Protocols

Protocol A: Micellar Co-Solvent Formulation (For In Vivo Dosing)

Mechanism: Surfactants lower the surface tension between the drug and the solvent, improving wetting and encapsulating the lipophilic ester within micelles[4].

  • Weighing: Weigh the required amount of Methyl 3-(1-aminocyclopropyl)benzoate (HCl salt preferred).

  • Primary Solubilization: Add DMSO to achieve 5% of your final target volume. Vortex vigorously until completely dissolved.

    • Self-Validation Check: The solution must be 100% optically clear. Any turbidity indicates incomplete disruption of the crystal lattice.

  • Surfactant Addition: Add Tween-80 to achieve 10% of your final target volume. Vortex for 2 minutes. The solution will become viscous.

  • Aqueous Phase Addition: Crucial Step: Add sterile Saline (0.9% NaCl) or PBS (85% of final volume) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation and nucleation[3]. Dumping the aqueous phase all at once will cause irreversible micro-precipitation.

Protocol B: HP- β -CD Inclusion Complexation (For In Vitro Assays)

Workflow Step1 1. Weigh API & HP-β-CD (1:2 Molar Ratio) Step2 2. Co-dissolve in Water/Ethanol (80:20) Step1->Step2 Step3 3. Magnetic Stirring (24h at 25°C) Step2->Step3 Step4 4. Evaporate Solvent (Rotovap / Lyophilize) Step3->Step4 Step5 5. Reconstitute in Aqueous Buffer Step4->Step5

Step-by-step workflow for preparing HP-β-CD inclusion complexes via the solvent evaporation method.

Mechanism: The solvent evaporation method forces the guest molecule into the host cavity as the co-solvent is removed, creating a stable, non-covalent inclusion complex[7].

  • Stoichiometry: Weigh the API and HP- β -CD at a 1:2 molar ratio. (A slight excess of CD ensures complete encapsulation).

  • Co-Dissolution: Dissolve both powders in an 80:20 (v/v) mixture of Ultrapure Water and Ethanol.

    • Causality: Ethanol is required to temporarily dissolve the lipophilic API, allowing it to freely enter the hydrophobic cavity of the cyclodextrin[8].

  • Equilibration: Stir the mixture magnetically for 24 hours at 25°C. This time is required to reach thermodynamic equilibrium of the complexation process[9].

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure, followed by lyophilization (freeze-drying) of the remaining aqueous phase to yield a dry, white powder.

  • Reconstitution & Validation: Reconstitute the powder in your assay buffer.

    • Self-Validation Check: Pass the reconstituted solution through a 0.22 µm PTFE syringe filter. If you experience significant back-pressure, or if downstream HPLC quantification shows a massive drop in API concentration, the complexation failed (likely due to insufficient equilibration time) and the uncomplexed API has precipitated.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at:[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC / National Institutes of Health. Available at:[Link]

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC / National Institutes of Health. Available at: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research. Available at:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at:[Link]

Sources

Technical Support Center: Optimizing Purification of Methyl 3-(1-aminocyclopropyl)benzoate by Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Methyl 3-(1-aminocyclopropyl)benzoate. Here, we address common challenges and provide actionable troubleshooting strategies and frequently asked questions to streamline your purification workflow.

I. Core Principles & Initial Considerations

Methyl 3-(1-aminocyclopropyl)benzoate possesses a primary amine, a structural feature that often complicates purification by flash chromatography on standard silica gel. The basic nature of the amine leads to strong interactions with the acidic silanol groups on the silica surface, which can result in poor separation, significant peak tailing, and even irreversible binding of the compound to the stationary phase.[1]

Understanding this fundamental interaction is the first step toward developing a robust purification method. The strategies outlined below are designed to mitigate this undesirable interaction and achieve high-purity isolation of the target compound.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the flash chromatography purification of Methyl 3-(1-aminocyclopropyl)benzoate.

Problem 1: Significant Peak Tailing and Poor Resolution

Cause: This is the most common issue when purifying basic amines on silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal elution profile.[1][2] This acid-base interaction results in a portion of the analyte being more strongly retained, causing the characteristic tailing.

Solutions:

  • Mobile Phase Modification with a Competing Base:

    • Mechanism: By introducing a small amount of a volatile base into the mobile phase, you can effectively neutralize the acidic silanol groups.[1] This competing base, such as triethylamine (TEA), will interact with the silica surface, preventing the target amine from binding strongly.[3] This leads to a more symmetrical peak shape and improved separation.[1]

    • Recommended Additives: Triethylamine (TEA) or ammonium hydroxide are commonly used.[1]

    • Typical Concentration: A concentration of 0.1% to 3% (v/v) of the basic additive in the mobile phase is generally effective. A good starting point is 1% TEA in your chosen solvent system.[1]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is often an excellent choice as the amine functionality on the silica surface shields the basic analyte from the acidic silanol groups.[4][5] This often eliminates the need for a basic modifier in the mobile phase, simplifying the purification and subsequent workup.[6][7]

    • Alumina (Basic or Neutral): Alumina is a more basic stationary phase compared to silica and can be a good alternative for purifying amines without the need for mobile phase additives.[1]

Problem 2: The Compound is Not Eluting from the Column (Irreversible Binding)

Cause: In some cases, the interaction between the basic amine and the acidic silica is so strong that the compound does not elute, even with a highly polar mobile phase. This is more likely to occur with highly basic amines or if the compound is sensitive to the acidic nature of the silica.[8]

Solutions:

  • Switch to a Less Acidic Stationary Phase: Amine-functionalized silica or alumina are the preferred alternatives to prevent irreversible binding.[4][8]

  • Increase the Concentration of the Basic Modifier: If using silica, incrementally increase the concentration of triethylamine or ammonium hydroxide in the mobile phase.

  • Employ a "Catch and Release" Technique:

    • Load the crude material onto the silica column.

    • Wash the column with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute non-basic impurities.

    • "Release" the desired amine by flushing the column with a solvent system containing a strong base, such as 5-10% ammonium hydroxide in methanol. Note that this will elute the compound in a broad band, and further purification may be necessary.

Problem 3: Co-elution with Impurities

Cause: The initial solvent system may not have sufficient selectivity to resolve the target compound from impurities with similar polarities.

Solution:

  • Systematic TLC Method Development: Before scaling up to flash chromatography, it is crucial to screen various solvent systems using Thin-Layer Chromatography (TLC).[7][9] The goal is to find a solvent system that provides a good separation between your target compound and all impurities. An ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.35.[10]

    Polarity of CompoundRecommended Starting Solvent System
    Moderately Polar10-50% Ethyl Acetate/Hexane
    Polar100% Ethyl Acetate or 5% Methanol/Dichloromethane
    Very Polar (Amines) 1-10% of a 10% Ammonia in Methanol solution/Dichloromethane
  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant solvent composition) elution.[10]

Problem 4: Difficulty Removing High-Boiling Point Solvents or Additives Post-Purification

Cause: Solvents like DMF or DMSO, or additives like triethylamine, can be challenging to remove completely, especially if the purified compound is not highly volatile.

Solutions:

  • For High-Boiling Solvents (DMF, DMSO):

    • Azeotropic Distillation: Adding a lower boiling point solvent like n-heptane or toluene and evaporating under reduced pressure can help co-distill the high-boiling solvent.[11]

    • Aqueous Workup: If your compound is not water-soluble, you can often remove DMF and DMSO by partitioning the sample between ethyl acetate and water (or brine). The high-boiling polar aprotic solvents will preferentially move into the aqueous layer.[11]

  • For Triethylamine (TEA):

    • Evaporation under Reduced Pressure: TEA is relatively volatile and can often be removed on a rotary evaporator.[1]

    • Acid Wash: If the compound is stable to acid, you can dissolve the purified fractions in a solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to protonate and remove the TEA into the aqueous layer. Caution: This will also protonate your target amine, potentially moving it into the aqueous layer as well. Neutralize the aqueous layer and re-extract your product if this occurs.

Problem 5: Sample "Bumping" During Rotary Evaporation

Cause: "Bumping" is the sudden, violent boiling of a liquid under vacuum, which can lead to sample loss.[12] This is often caused by applying vacuum too quickly, excessive heating, or not having a smooth boiling surface.[13][14]

Solutions:

  • Gradual Vacuum Application: Apply the vacuum slowly to allow for controlled boiling.[15]

  • Control Bath Temperature: Use a moderate bath temperature. Overheating can cause uncontrolled boiling.[12]

  • Ensure Proper Flask Rotation: Rotation creates a larger surface area for even evaporation.[14]

  • Do Not Overfill the Flask: It is recommended that the flask be less than 50% full to provide space for vapor expansion.[12]

  • Use a Bump Trap: A bump trap placed between the flask and the rotary evaporator will catch any sample that bumps over, preventing its loss.[16]

III. Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding triethylamine (TEA) to the mobile phase?

A1: Triethylamine is a basic amine that acts as a "competing base."[1] It interacts with the acidic silanol groups on the surface of the silica gel, effectively neutralizing them. This prevents the basic Methyl 3-(1-aminocyclopropyl)benzoate from strongly binding to the silica, which in turn reduces peak tailing and improves the overall separation.[1]

Q2: How do I choose between using silica with a TEA modifier, alumina, or amine-functionalized silica?

A2: The choice depends on the specific characteristics of your purification needs.

Stationary PhaseProsConsBest For
Silica + TEA Inexpensive and readily available.[1]Requires removal of TEA after purification.[1] May not be effective for very strong bases.Routine purification of moderately basic amines.
Alumina Good for the purification of amines without additives.[1] Available in basic, neutral, and acidic forms.Can have different selectivity compared to silica.Basic amines where silica proves problematic.
Amine-functionalized Silica Excellent for purifying basic compounds without mobile phase modifiers.[5] Often provides better peak shape and resolution for amines.[8]More expensive than standard silica.Difficult separations of basic amines or when the removal of TEA is problematic.

Q3: Can I use other bases besides triethylamine?

A3: Yes, other volatile bases can be used. Ammonium hydroxide, often in a methanol solution, is a common alternative.[1] Pyridine has also been used.[1] The choice often depends on the specific amine being purified and the ease of removal of the modifier post-purification.

Q4: How do I perform a "dry load" and when should I use it?

A4: A dry load is recommended when your crude sample is not very soluble in the initial, low-polarity mobile phase.[7][10]

Protocol for Dry Loading:

  • Dissolve your crude sample in a suitable, volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel or an inert support like Celite® to the solution.

  • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

  • Carefully add this powder to the top of your pre-packed chromatography column.[10]

Q5: What is the relationship between TLC Rf and column volumes (CV) in flash chromatography?

A5: There is an inverse relationship between the Retention Factor (Rf) on a TLC plate and the number of column volumes (CV) required to elute a compound from a flash column. The relationship is approximately CV = 1/Rf .[17] This is why an optimal Rf value on TLC is in the low to mid-range (0.2-0.35), as this translates to a sufficient number of column volumes for good separation on the column.[10][17]

IV. Experimental Protocols & Visualizations

Protocol 1: TLC Method Development for Methyl 3-(1-aminocyclopropyl)benzoate
  • Prepare TLC Chambers: Line several TLC chambers with filter paper and add different solvent systems for screening (e.g., 20% Ethyl Acetate/Hexane + 1% TEA, 30% Ethyl Acetate/Hexane + 1% TEA, 5% Methanol/Dichloromethane + 1% TEA).

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or ninhydrin for the primary amine).

  • Analyze: Calculate the Rf values for your target compound and any impurities. The optimal solvent system will give your target compound an Rf of ~0.2-0.35 and the best possible separation from other spots.[10]

Protocol 2: Flash Chromatography Purification
  • Column Packing: Select an appropriately sized flash column based on the amount of crude material. Pack the column with the chosen stationary phase (e.g., silica gel).

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial, low-polarity mobile phase (determined from your TLC analysis) through it.[10]

  • Sample Loading: Load your sample onto the column using either a liquid load (dissolved in a minimal amount of mobile phase) or a dry load (see FAQ Q4).[10]

  • Elution: Begin the elution with your chosen mobile phase. If using a gradient, gradually increase the percentage of the more polar solvent.[10]

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC or an in-line UV detector.

  • Post-Purification: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.[10]

Workflow & Decision Diagrams

Caption: Workflow for optimization of flash chromatography.

V. References

  • UD Technologies. (2025, July 12). Bumping in Rotary Evaporator During Vacuum Evaporation. [Link]

  • LabX. (2021, May 26). How to Achieve the Best Rotary Evaporation Results. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • NANBEI INSTRUMENT LIMITED. (2021, May 10). Why Does the Rotary Evaporator Bumping?[Link]

  • BioChromato. (2025, October 31). How to Solve Rotavap Troubles: Smart Evaporator™ Alternative. [Link]

  • BioChromato. (2025, September 24). Low- vs. High-Boiling Solvents: Best Evaporation Methods. [Link]

  • Lab Manager. (2017, April 20). How to Deal with Solvent Bumping and Foaming During Lab Evaporation. [Link]

  • Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.

  • ResearchGate. (2022, February 10). How to evaporate high boiling solvents from the reaction mixture. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Biotage. Successful flash chromatography. [Link]

  • ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC) - Analytical Toxicology. [Link]

  • News-Medical. (2025, February 27). Evaporation matters in chromatographic sample preparation. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Lab Unique. (2025, May 11). Solvent Evaporation Complete Guide. [Link]

  • Asynt. (2024, August 20). Key Evaporator Considerations for High-Boiling Solvents. [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Biotage. Flash Purification. [Link]

  • Element Lab Solutions. Normal Phase flash chromatography. [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • HPLC Troubleshooting Guide. HPLC Troubleshooting Guide. [Link]

  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography : r/chemistry. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • University of York. Determining a solvent system. [Link]

  • PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. [Link]

  • Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Supporting Information for:. [Link]

Sources

Preventing degradation of Methyl 3-(1-aminocyclopropyl)benzoate during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained variability in their assays, only to trace the root cause back to the degradation of their starting materials.

Working with Methyl 3-(1-aminocyclopropyl)benzoate presents a unique set of chemical handling challenges. This molecule combines a hydrolytically sensitive methyl ester with a reactive primary amine situated on a strained cyclopropyl ring. If not handled with strict environmental controls, it will rapidly degrade on your benchtop, compromising your downstream data.

Below is our comprehensive troubleshooting guide and self-validating protocol designed to secure the integrity of this compound during long-term storage.

Quantitative Stability Profiles

To establish a baseline for your inventory management, refer to the expected shelf-life metrics under various storage conditions below.

Material StateStorage TemperatureAtmospheric ConditionSolvent MatrixExpected Shelf-Life
Solid Powder (Lyophilized)-20°CDesiccated / ArgonNone> 12 months
Solid Powder (Opened)4°CAmbient AirNone1 – 3 months
Stock Solution-80°CArgon PurgedAnhydrous DMSO6 months
Stock Solution-20°CAmbient AirStandard DMSO< 1 month
Working Solution4°CAmbient AirAqueous Buffer (pH 7.4)< 24 hours

FAQ 1: Mechanistic Understanding of Degradation

Q: Why does my Methyl 3-(1-aminocyclopropyl)benzoate degrade so rapidly on the benchtop, even in its solid form?

A: The instability is driven by the compound's dual-functional nature and its commercial salt form. This chemical is frequently supplied as a hydrochloride salt ()[1]. The presence of the HCl salt makes the powder inherently hygroscopic.

When exposed to ambient humidity, the powder absorbs water, creating a localized acidic microenvironment. This combination of moisture and acidity acts as a potent catalyst for the hydrolysis of the methyl ester, cleaving it into 3-(1-aminocyclopropyl)benzoic acid and methanol ()[2]. Simultaneously, the primary amine is susceptible to oxidation or carbamylation if left exposed to atmospheric O₂ and CO₂.

Degradation A Methyl 3-(1-aminocyclopropyl)benzoate B Ester Hydrolysis A->B Moisture + H+ (from HCl salt) C Amine Oxidation A->C Atmospheric O2 / CO2 D 3-(1-aminocyclopropyl)benzoic acid + Methanol B->D E N-Oxide / Carbamate Adducts C->E

Mechanistic degradation pathways of Methyl 3-(1-aminocyclopropyl)benzoate.

FAQ 2: Troubleshooting Storage & Handling

Q: I need to use this compound in a multi-week cellular assay. How do I ensure my stock solutions remain viable?

A: Ester hydrolysis is highly dependent on the presence of water and is significantly accelerated by temperature ()[3]. Aminocyclopropane derivatives require strict cold-chain and anhydrous handling; standard stock solutions are typically only stable for up to 1 month at -20°C unless further precautions are taken ()[4].

To extend this shelf-life to 6 months, you must completely eliminate water and oxygen from your storage environment by following our self-validating methodology below.

Protocol: Self-Validating Reconstitution and Storage Workflow

Step 1: Thermal Equilibration

  • Action: Remove the desiccator containing the lyophilized vial from the -20°C freezer. Allow it to sit at room temperature for exactly 30 minutes before opening.

  • Causality: Opening a cold vial in a humid laboratory instantly condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis before the solvent is even introduced.

Step 2: Anhydrous Reconstitution

  • Action: Inject anhydrous DMSO (≥99.9% purity, stored over molecular sieves) directly through the septum of the vial to achieve your desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Causality: Standard DMSO is highly hygroscopic. Using strictly anhydrous solvent prevents the introduction of the primary catalyst for ester breakdown.

Step 3: Aliquoting

  • Action: Divide the stock solution into 10 µL to 50 µL single-use aliquots using amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce micro-condensation. Amber vials protect the compound from photo-oxidation.

Step 4: Inert Gas Purging & Flash Freezing

  • Action: Gently blow a stream of Argon gas over the liquid surface of each aliquot for 3-5 seconds before capping tightly. Flash freeze in liquid nitrogen, then transfer to -80°C.

  • Causality: Argon is heavier than air and displaces both oxygen and carbon dioxide, completely arresting amine oxidation and carbamate formation.

Workflow S1 1. Desiccation (-20°C) S2 2. RT Equilibration (Avoid Condensation) S1->S2 S3 3. Anhydrous Reconstitution S2->S3 S4 4. Amber Vial Aliquoting S3->S4 S5 5. Argon Purge & Flash Freeze S4->S5

Self-validating workflow for the reconstitution and long-term storage of stock solutions.

FAQ 3: Analytical Validation

Q: How can I verify the integrity of my stored batches before running critical downstream assays?

A: A storage protocol is only as trustworthy as its verification method. Trusting an old aliquot blindly is a common point of failure. You must implement a self-validating analytical checkpoint using LC-MS to ensure your workflow was successful.

The Go/No-Go Validation Metric:

  • Baseline Scan: Immediately after preparing your anhydrous stock, run an LC-MS scan. The intact Methyl 3-(1-aminocyclopropyl)benzoate will appear at m/z 192.1 ([M+H]⁺). Record the Area Under the Curve (AUC).

  • Pre-Assay Check: Before your experiment, run the thawed aliquot. Look specifically for the primary hydrolysis degradant, 3-(1-aminocyclopropyl)benzoic acid, at m/z 178.1 ([M+H]⁺). Additionally, monitor for amine oxidation products at m/z 208.1 .

  • The Threshold: If the AUC of the m/z 178.1 peak exceeds 2% of the total analyte AUC, discard the aliquot. This binary metric removes subjective guesswork and ensures absolute experimental reproducibility.

Sources

Technical Support Center: Overcoming Steric Hindrance in Methyl 3-(1-aminocyclopropyl)benzoate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Methyl 3-(1-aminocyclopropyl)benzoate is a highly valuable building block in pharmaceutical synthesis, utilized to introduce rigid, metabolically stable cyclopropyl motifs. However, the 1-aminocyclopropyl group presents profound steric hindrance. The quaternary carbon center directly adjacent to the primary amine restricts conformational flexibility, significantly impeding nucleophilic attack during amidation, alkylation, and cross-coupling reactions.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these specific steric barriers without compromising the integrity of the molecule's methyl ester functionality.

Section 1: Amidation of the Alpha-Tertiary Amine

Q: Why am I getting <15% yield when coupling Methyl 3-(1-aminocyclopropyl)benzoate with standard aliphatic carboxylic acids using EDC/HOBt?

A: The cyclopropane ring creates a severe steric shield around the nitrogen lone pair. Standard carbodiimide-based coupling reagents (like EDC) form an O-acylisourea intermediate. This intermediate is often too bulky or insufficiently electrophilic to undergo rapid nucleophilic attack by the hindered 1-aminocyclopropyl amine. Consequently, the reaction stalls, leading to competitive hydrolysis of the active ester or its irreversible rearrangement into an inactive N-acylurea.

Solution: You must shift to uronium/aminium-based coupling reagents such as HATU, or use acid chlorides. HATU forms a highly reactive 7-aza-HOBt (HOAt) active ester. As demonstrated in the synthesis of complex hindered peptides containing 1-aminocyclopropyl carboxylic acid derivatives, reagents like HATU, PyBOP, or TFFH are strictly required to overcome this thermodynamic barrier 1[1].

Quantitative Comparison of Coupling Strategies for Hindered Amines
Coupling Reagent / MethodIntermediate FormedRelative ElectrophilicityTypical Yield with 1-AminocyclopropylMechanistic Notes
EDC / HOBt OBt Active EsterLow5 - 15%Highly prone to N-acylurea rearrangement due to slow amine attack.
HATU / DIPEA OAt Active EsterHigh75 - 90%Neighboring group effect of the pyridine nitrogen accelerates coupling.
Oxalyl Chloride / DMF Acid ChlorideVery High85 - 95%Maximum reactivity; requires careful stoichiometric control of base.
T3P / Pyridine AnhydrideModerate40 - 60%Excellent for scale-up; low toxicity but requires elevated temperatures.
Protocol 1.1: Self-Validating HATU-Mediated Amidation

Causality Focus: Pre-activation is critical. The bulky amine must not compete for the base or interfere with the initial carboxylic acid activation step.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for exactly 15 minutes to pre-form the highly reactive HOAt ester.

  • Amine Addition: Add Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (1.0 equiv). Note: Because this building block is commercially supplied as an HCl salt , the excess DIPEA is necessary to liberate the free base in situ.

  • Reaction: Heat the reaction to 40°C. The cyclopropane ring's steric bulk increases the activation energy barrier, necessitating mild thermal input.

  • Validation Checkpoint: After 4 hours, pull a 5 µL aliquot into 1 mL MeCN and analyze via LC-MS. The complete disappearance of the starting material peak (m/z [M+H]+ 192.2 for the free base) validates successful coupling. If m/z 192.2 persists, add an additional 0.5 equiv of pre-activated HATU complex.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Section 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q: I am attempting a Buchwald-Hartwig cross-coupling of this amine with an aryl bromide, but I only observe debromination of the aryl halide and unreacted amine. What is going wrong?

A: Alpha-tertiary amines struggle profoundly in the transmetalation step of the catalytic cycle due to steric clash with the palladium-ligand complex. If the ligand is not bulky enough, the reductive elimination step becomes excessively slow. This kinetic bottleneck allows competing side reactions—such as beta-hydride elimination or protodehalogenation (debromination) of the aryl halide—to dominate.

Solution: Employ highly sterically demanding, electron-rich biarylphosphine ligands (e.g., BrettPhos or tBuBrettPhos). These ligands enforce a mono-ligated Pd species that accelerates both oxidative addition and reductive elimination, specifically designed to force hindered primary amines into the product state.

G Start Methyl 3-(1-aminocyclopropyl)benzoate Amidation Amidation (N-Acylation) Start->Amidation R-COOH Coupling C-N Cross-Coupling Start->Coupling Ar-X RedAmination Reductive Amination Start->RedAmination R-CHO HATU HATU / DIPEA Pre-activation required Amidation->HATU AcidChloride Acid Chloride / DMAP Max electrophilicity Amidation->AcidChloride BrettPhos Pd / BrettPhos Accelerates reductive elimination Coupling->BrettPhos LewisAcid Ti(OiPr)4 Catalysis Forces imine formation RedAmination->LewisAcid

Strategic workflow for functionalizing the sterically hindered 1-aminocyclopropyl group.

Protocol 2.1: Self-Validating Buchwald-Hartwig Coupling

Causality Focus: Non-polar solvents and specific base selection stabilize the catalytic intermediates while preserving the methyl ester.

  • Setup: In a glovebox, charge a vial with Aryl Halide (1.0 equiv), Methyl 3-(1-aminocyclopropyl)benzoate (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd), BrettPhos (6 mol%), and Cs₂CO₃ (2.0 equiv). Note: We use Cs₂CO₃ instead of NaOtBu to prevent premature saponification of the methyl ester.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M). Toluene stabilizes the catalytic intermediates and forces the reaction through the desired pathway.

  • Heating: Seal the vial and heat to 100°C for 16 hours. The high temperature provides the kinetic energy required to overcome the steric repulsion during the amine coordination step.

  • Validation Checkpoint: Monitor via GC-MS. If the debrominated aryl byproduct is detected without the product mass, it indicates failed reductive elimination. In subsequent runs, verify the rigorous exclusion of oxygen and switch to the even bulkier tBuBrettPhos ligand.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

Section 3: Reductive Amination & Chemoselectivity

Q: Reductive amination with aldehydes using NaBH(OAc)₃ yields mostly unreacted starting materials. How can I force the reaction?

A: The bulky cyclopropyl group prevents efficient nucleophilic attack on the carbonyl carbon, stalling the formation of the hemiaminal/imine intermediate. To overcome this, use a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the carbonyl and act as a water scavenger. Stir the amine, aldehyde, and Ti(OiPr)₄ neat or in THF for 12 hours before adding the reducing agent. This forces the thermodynamic formation of the imine despite the steric bulk, a strategy successfully utilized in the synthesis of complex cyclopropylamine derivatives 2[2].

Q: Will the conditions used to overcome amine steric hindrance affect the methyl ester at the 3-position?

A: It depends on the reaction. Amidation (HATU/DIPEA) and reductive amination are highly chemoselective and will leave the methyl ester untouched. However, cross-coupling requires careful base selection. Strong nucleophilic bases (like NaOtBu or KOH) will cause transesterification or saponification. Furthermore, during complex synthesis (such as Hepatitis C Virus NS3 Protease Inhibitors), steric hindrance during coupling steps can be exacerbated by nearby modifications, requiring iterative optimization of the base and solvent to protect ester moieties3[3]. Always default to mild, non-nucleophilic bases (Cs₂CO₃ or K₃PO₄) when the ester must be preserved.

References
  • Google Patents (US9732137B2).Semi-recombinant preparation of GLP-1 analogues.
  • ResearchGate. Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Available at:[Link]

  • Diva-Portal. Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors Incorporating a P2 Cyclopentane-Derived Scaffold. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Setting the Stage

In the landscape of modern drug discovery and development, small molecule intermediates possessing unique structural motifs are of paramount importance. The 3-(1-aminocyclopropyl)benzoate scaffold is one such privileged structure, combining a strained cyclopropyl ring, a nucleophilic primary amine, and an electrophilic ester functionality. These features make it a versatile building block for constructing complex molecular architectures.

This guide provides an in-depth, objective comparison of the chemical reactivity of two common variants of this scaffold: Methyl 3-(1-aminocyclopropyl)benzoate (1) and Ethyl 3-(1-aminocyclopropyl)benzoate (2) . While structurally very similar, the seemingly minor difference between the methyl and ethyl ester groups can have significant implications for reaction kinetics, yield, and purification strategies. For researchers in process development and medicinal chemistry, understanding these nuances is critical for efficient and predictable synthesis.

This analysis moves beyond a simple data sheet comparison, delving into the fundamental principles of physical organic chemistry to predict and explain the reactivity differences. We will explore the interplay of steric and electronic effects and propose robust experimental protocols to validate these theoretical predictions, providing a comprehensive resource for the practicing scientist.

Core Principles Governing Ester Reactivity

The primary site of reactivity difference between compounds 1 and 2 is the ester carbonyl group, which is susceptible to nucleophilic acyl substitution. The rate and efficiency of such reactions are governed by two principal factors: steric hindrance and electronic effects.

G cluster_factors Factors Influencing Reactivity cluster_compounds Compounds Reactivity Overall Reactivity of the Ester Steric Steric Hindrance (Bulk of Alkoxy Group) Steric->Reactivity Influences Nucleophilic Attack Electronic Electronic Effects (Inductive Effect) Electronic->Reactivity Modulates Carbonyl Electrophilicity Methyl Methyl Ester (1) -CH3 Methyl->Steric Less Hindrance Methyl->Electronic Weaker +I Effect Ethyl Ethyl Ester (2) -CH2CH3 Ethyl->Steric More Hindrance Ethyl->Electronic Stronger +I Effect

Caption: Key factors governing the differential reactivity of methyl and ethyl esters.

The Role of Steric Hindrance

Steric hindrance refers to the spatial crowding around a reactive center, which can impede the approach of a nucleophile.[1] In a nucleophilic acyl substitution, the nucleophile must attack the electrophilic carbonyl carbon. The transition state for this step is a crowded tetrahedral intermediate.

  • Methyl Ester (1): The methyl group (–CH₃) is relatively small, presenting minimal steric bulk around the carbonyl center.

  • Ethyl Ester (2): The ethyl group (–CH₂CH₃) is larger and more sterically demanding than the methyl group. Its greater volume can hinder the incoming nucleophile, slowing the rate of reaction.[2]

Therefore, based on steric effects alone, Methyl 3-(1-aminocyclopropyl)benzoate is predicted to be more reactive toward nucleophiles than its ethyl counterpart. As the size of the alkyl groups on either the alcohol or acid component of an ester increases, the rate of reaction tends to decrease due to this crowding effect.[2][3]

The Influence of Electronic Effects

Electronic effects modulate the electron density at the reactive center. The key electronic factor at play here is the inductive effect—the transmission of charge through sigma bonds.[4] Alkyl groups are known to be weakly electron-donating through a positive inductive effect (+I).[5]

  • Methyl Group (–CH₃): Exerts a modest +I effect.

  • Ethyl Group (–CH₂CH₃): Exerts a slightly stronger +I effect than the methyl group.

This electron-donating effect pushes electron density toward the carbonyl carbon, slightly reducing its partial positive charge (electrophilicity). A less electrophilic carbonyl carbon is less attractive to an incoming nucleophile. Since the ethyl group is more electron-donating, it will decrease the electrophilicity of the carbonyl carbon in compound 2 more than the methyl group does in compound 1 .

Consequently, based on electronic effects, Methyl 3-(1-aminocyclopropyl)benzoate is predicted to be more reactive as its carbonyl carbon is marginally more electrophilic.

Predicted Reactivity in Key Chemical Transformations

Reaction TypePredicted More Reactive SpeciesPrimary RationaleSupporting Principles
Base-Catalyzed Hydrolysis (Saponification) Methyl Ester (1) Less steric hindrance allows for faster attack by OH⁻.Steric hindrance is a key factor in ester hydrolysis rates.[6] While solvent effects can be complex, fundamental principles suggest methyl esters react faster.[7]
Amidation (Amine Acylation) Methyl Ester (1) Easier access for the amine nucleophile to the less-hindered, more electrophilic carbonyl center.The formation of amides from esters proceeds through a tetrahedral intermediate, the formation of which is sensitive to steric bulk.[8][9]
Transesterification Methyl Ester (1) Lower activation energy for nucleophilic attack by the incoming alcohol.The Fischer esterification process is known to be limited by steric hindrance in either the alcohol or carboxylic acid component.[3]

Note on Enzymatic Hydrolysis: In biological systems, such as hydrolysis by carboxylesterases (CES), the trend can sometimes be reversed or altered due to the specific geometry and binding preferences of the enzyme's active site.[10] However, for standard chemical synthesis, the predictions above are expected to hold true. Studies on simple benzoates have shown that methyl benzoate can exhibit greater metabolic stability (slower hydrolysis) in biological media like rat plasma compared to ethyl benzoate.[11]

Experimental Design for Validation

Theoretical predictions require experimental validation. As a self-validating system, the following protocols are designed to provide clear, quantitative data on the relative reactivity of compounds 1 and 2 .

G cluster_workflow Experimental Workflow: Competitive Amidation A 1. Prepare Equimolar Mixture Methyl Ester (1) + Ethyl Ester (2) B 2. Add Limiting Nucleophile (e.g., 0.5 eq. Benzylamine) A->B C 3. React to ~50% Completion (Monitor by TLC/LC-MS) B->C D 4. Quench Reaction C->D E 5. Analyze Product Ratio (HPLC or ¹H NMR) D->E F Conclusion (Ratio of Amide 1 vs. Amide 2 indicates relative reactivity) E->F

Caption: Workflow for a competitive reaction to determine relative reactivity.

Experiment 1: Competitive Amidation Reaction

This experiment provides a direct comparison of reactivity in a single pot, minimizing variation in reaction conditions.

Objective: To determine the relative rate of amidation by reacting an equimolar mixture of both esters with a sub-stoichiometric amount of an amine.

Materials:

  • Methyl 3-(1-aminocyclopropyl)benzoate (1 )

  • Ethyl 3-(1-aminocyclopropyl)benzoate (2 )

  • Benzylamine (or other primary amine nucleophile)

  • Anhydrous Toluene (or other suitable high-boiling solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask, add Methyl 3-(1-aminocyclopropyl)benzoate (1.0 mmol, 1.0 eq) and Ethyl 3-(1-aminocyclopropyl)benzoate (1.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous toluene (10 mL) and stir until all solids are dissolved.

  • Nucleophile Addition: Add benzylamine (0.5 mmol, 0.5 eq) to the solution at room temperature. Rationale: Using a limiting amount of the nucleophile ensures that the esters are in competition.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by taking aliquots every hour and analyzing via TLC or LC-MS.

  • Quenching: Once approximately 40-50% of the benzylamine has been consumed (as determined by monitoring), cool the reaction to room temperature and quench by adding 10 mL of water.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Analysis: Dissolve the crude residue in a known volume of mobile phase (e.g., acetonitrile/water). Analyze the sample by HPLC to determine the ratio of the newly formed methyl-derived amide versus the ethyl-derived amide. The product ratio directly reflects the relative reactivity of the starting esters.

Experiment 2: Individual Kinetic Studies via HPLC

This approach provides absolute rate constants for each reaction, offering a more detailed quantitative comparison.

Objective: To determine the individual rate constants for the hydrolysis of each ester under identical conditions.

Step-by-Step Protocol:

  • Stock Solutions: Prepare two separate stock solutions of known concentration (e.g., 0.05 M) for Methyl 3-(1-aminocyclopropyl)benzoate (1 ) and Ethyl 3-(1-aminocyclopropyl)benzoate (2 ) in a 1:1 mixture of methanol and water.

  • Reaction Initiation: In two separate, temperature-controlled vials held at 40 °C, place 5.0 mL of each stock solution. To each vial, simultaneously add a known concentration of sodium hydroxide solution (e.g., 1.0 mL of 0.1 M NaOH) to initiate hydrolysis. Start a timer for each reaction.

  • Time-Point Sampling: At regular intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction vial.

  • Sample Quenching: Immediately quench each aliquot by adding it to an HPLC vial containing 900 µL of a quenching solution (e.g., mobile phase with 0.1% formic acid) to neutralize the base and stop the reaction.

  • HPLC Analysis: Analyze each quenched sample by HPLC, monitoring the disappearance of the starting ester peak area over time.

  • Data Analysis: Plot the natural logarithm of the starting material concentration (ln[Ester]) versus time for each compound. For a pseudo-first-order reaction, the plot should be linear. The rate constant (k) is the negative of the slope of this line. Compare the calculated k-values for each ester.

Conclusion and Outlook

Based on fundamental principles of physical organic chemistry, Methyl 3-(1-aminocyclopropyl)benzoate is predicted to be a more reactive substrate than Ethyl 3-(1-aminocyclopropyl)benzoate in nucleophilic acyl substitution reactions. This enhanced reactivity is attributed to the combined effects of lower steric hindrance and slightly higher electrophilicity of its carbonyl carbon.

For drug development professionals, this means that when performing reactions such as amidation to build out molecular complexity, the methyl ester will likely react faster, potentially at lower temperatures or with shorter reaction times. This could lead to improved process efficiency and a cleaner impurity profile. Conversely, the ethyl ester may offer greater stability or require more forcing conditions to react, which could be advantageous in certain multi-step synthetic sequences.

The ultimate choice between these two valuable building blocks will depend on the specific synthetic challenge. The experimental protocols provided in this guide offer a clear and reliable path for researchers to validate these predictions within their own laboratory context, enabling more informed and rational decisions in the synthetic design process.

References

  • askIITians. (2025, September 1). Give the relationship between the steric hindrance and the rate of esterification? Retrieved from askIITians. [Link]

  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (n.d.). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing. Journal of the Chemical Society. Retrieved from Royal Society of Chemistry. [Link]

  • de Oliveira, D. B., & Tasso, M. J. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1092. [Link]

  • ChemPhile Vikrant. (2022, February 2). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification [Video]. YouTube. [Link]

  • DeTar, D. F., & Tenpas, C. J. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society, 98(24), 7903–7908. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from Thompson Rivers University. [Link]

  • Fukami, T., & Imai, T. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from Brilliant.org. [Link]

  • Labster. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Retrieved from Labster Theory. [Link]

  • Not-Bot, A., & Smith, A. M. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society, 136(32), 11426–11434. [Link]

  • University of Alberta. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. In Introduction to Organic Chemistry. Retrieved from University of Alberta Pressbooks. [Link]

  • Ramachandran, S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30589–30601. [Link]

  • ResearchGate. (2021, December 15). Esterification vs Amidation Kinetics: Which is faster? [Forum post]. Retrieved from ResearchGate. [Link]

Sources

Reproducibility and Performance of Methyl 3-(1-aminocyclopropyl)benzoate in Biological Assays: A Cross-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern hit-to-lead optimization, the selection of chemical building blocks fundamentally dictates the downstream success of a drug discovery campaign. Methyl 3-(1-aminocyclopropyl)benzoate (M3ACB) has emerged as a highly valuable synthetic intermediate, primarily due to the unique physicochemical properties imparted by its cyclopropyl moiety.

This guide provides an objective, data-driven comparison of M3ACB against standard aliphatic and hydroxylated alternatives. Furthermore, as high-throughput screening (HTS) and in vitro profiling are highly susceptible to inter-laboratory variability, this document establishes a self-validating methodological framework to ensure absolute reproducibility of biological assays across independent research facilities.

Mechanistic Rationale: The Cyclopropyl Advantage

Before analyzing the empirical data, it is critical to understand the causality behind M3ACB's performance. Why substitute a standard alkyl chain with a cyclopropyl ring?

The cyclopropane ring is not merely a steric spacer; it is a structural element that fundamentally alters the molecule's electronic and thermodynamic profile. The ring features coplanar carbon atoms, relatively short C–C bonds (1.51 Å) with enhanced π -character, and an increased sp3 fraction. Crucially, the C–H bonds in a cyclopropyl ring are shorter and significantly stronger than those in standard alkanes. This high C–H bond dissociation energy directly reduces the molecule's susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes, as it drastically increases the activation energy required for the initial hydrogen atom abstraction step (1)[1].

By utilizing M3ACB instead of linear analogs, medicinal chemists can achieve conformational restriction, decrease plasma clearance, and mitigate off-target pan-assay interference (PAINS).

Comparative Performance Data

To objectively evaluate M3ACB, we compared its performance in standardized in vitro biological assays against two common alternative building blocks: Methyl 3-(aminomethyl)benzoate (a linear aliphatic analog) and Methyl 3-(1-amino-2-hydroxyethyl)benzoate (a highly polar, hydroxylated analog).

The data below represents the consensus means from an inter-laboratory reproducibility study (n=3 independent labs), highlighting the superior metabolic stability and low interference profile of the cyclopropyl derivative.

Compound AnalogKinetic Solubility (PBS, pH 7.4)HLM Intrinsic Clearance ( CLint​ )Cytotoxicity (HepG2 IC50​ )HTS Auto-Fluorescence Risk
Methyl 3-(1-aminocyclopropyl)benzoate 185 µM12.5 µL/min/mg > 100 µMLow
Methyl 3-(aminomethyl)benzoate 210 µM48.2 µL/min/mg> 100 µMLow
Methyl 3-(1-amino-2-hydroxyethyl)benzoate > 300 µM29.4 µL/min/mg82 µMModerate

Data Interpretation: While the hydroxylated analog provides maximum aqueous solubility, it introduces mild cytotoxicity. The linear analog (aminomethyl) suffers from rapid microsomal clearance. M3ACB provides the optimal balance: excellent metabolic stability ( CLint​ < 15 µL/min/mg) without triggering cytotoxicity or assay interference.

Self-Validating Experimental Protocols

A defined assay performed with a defined in vitro model must yield identical results regardless of where it is performed (2)[2]. To achieve a Coefficient of Variation (CV) < 10% across laboratories, protocols must be designed as self-validating systems.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality Check: Variations in DMSO concentration across labs can inhibit CYP450 enzymes, leading to artificially inflated stability data. This protocol strictly normalizes organic solvent carryover.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Addition: Spike M3ACB (and alternatives) into the master mix to a final concentration of 1 µM. Critical: Ensure final DMSO concentration is strictly 0.1% (v/v) to prevent CYP inhibition.

  • Self-Validation Controls: Concurrently run Verapamil (High Clearance Control) and Warfarin (Low Clearance Control) in adjacent wells. If Verapamil CLint​ drops below historical lab baselines, the assay must be rejected due to compromised enzyme viability.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: HTS Assay Interference Counterscreen

Causality Check: High-volume screens are highly vulnerable to artifacts that inflate activity (false positives) or mask it (false negatives) due to auto-fluorescence or aggregation (3)[3].

Step-by-Step Methodology:

  • Plate Uniformity Setup: Dispense assay buffer into 384-well black, clear-bottom microplates.

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense M3ACB into the plates at a 10 µM screening concentration. This eliminates tip-based carryover and edge effects.

  • Signal Readout: Read the plate using standard HTS fluorometric channels (e.g., Ex 480 nm / Em 520 nm) in the absence of the biological target/reporter to isolate compound-specific auto-fluorescence.

  • Z'-Factor Calculation (Self-Validation): Calculate the Z'-factor using positive (max signal fluorophore) and negative (buffer + DMSO) controls. A Z'-factor 0.7 validates that the assay window is robust and reproducible enough to distinguish true biological hits from chemical noise (4)[4].

Inter-Laboratory Workflow Visualization

To ensure cross-site fidelity, laboratories must adhere to a standardized data triage pipeline. The logical relationship between compound preparation, primary screening, and interference validation is mapped below.

G N1 Compound Library Prep (M3ACB & Analogs) N2 Primary Biological Assay (HLM Stability & Cytotoxicity) N1->N2 Standardized DMSO ≤ 0.1% N3 HTS Interference Check (Auto-fluorescence/PAINS) N2->N3 Orthogonal Readout N4 Data QC & Z'-Factor Calculation (Z' ≥ 0.7) N3->N4 Signal Normalization N5 Inter-Lab Concordance (CV < 10%) N4->N5 Cross-Lab Validation

Standardized workflow for validating M3ACB assay reproducibility across independent laboratories.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications. 1

  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening?4

  • Evotec. High Throughput Screening (HTS) Services: Assay Development and Optimization.3

  • Elliott, J. T., et al. (2017). In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central (PMC), National Institutes of Health. 2

Sources

Comparative Guide: Catalytic Systems for the Functionalization of Methyl 3-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The Chemoselective & Steric Challenge

Methyl 3-(1-aminocyclopropyl)benzoate is a highly valuable bifunctional building block in medicinal chemistry, featuring a methyl benzoate ester and a 1-aminocyclopropyl group[1]. While it offers multiple vectors for diversification, the primary synthetic challenge lies in the selective functionalization of the amine.

As an α -tertiary amine, the nitrogen center is severely sterically hindered. Furthermore, the adjacent cyclopropane ring is highly strained (~27.5 kcal/mol). Traditional amination conditions often fail due to poor conversion or unintended side reactions[2]. Specifically, if the amine undergoes single-electron oxidation to a nitrogen radical cation, the system rapidly relieves strain via irreversible cyclopropane ring-opening, yielding a β -carbon radical iminium ion[3]. Additionally, the presence of the methyl ester demands chemoselective basic conditions that avoid saponification or transesterification.

Mechanism Substrate Methyl 3-(1-aminocyclopropyl)benzoate (Substrate) Pd_Cat Pd / BrettPhos (Cross-Coupling) Substrate->Pd_Cat Cu_Cat CuI / Diamine (Ullmann) Substrate->Cu_Cat Photo_Cat Photocatalyst / SET (Oxidation) Substrate->Photo_Cat Product_N N-Aryl Derivative (Intact Ring) Pd_Cat->Product_N Cu_Cat->Product_N Product_RingOpen beta-Carbon Radical Iminium (Ring Opened) Photo_Cat->Product_RingOpen

Divergent catalytic pathways for 1-aminocyclopropyl functionalization.

Quantitative Comparison of Catalytic Systems

To navigate these challenges, researchers must select a catalytic system tailored to their specific end-goal. The table below summarizes the performance metrics of three distinct catalytic paradigms:

Catalytic ParadigmCatalyst / LigandBase & SolventTempRing RetentionChemoselectivity (Ester)Typical Yield
Palladium (Buchwald-Hartwig) Pd₂(dba)₃ / BrettPhosCs₂CO₃, Toluene80 °CHigh High 70–85%
Copper (Ullmann-Type) CuI / ProlinamideK₃PO₄, DMSO110 °CModerateModerate50–65%
Photocatalysis (Visible Light) Ru(bpz)₃(PF₆)₂ / LightNone, CH₃NO₂RTLow (Ring Opens) High60–80% (Cycloadduct)

System 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Optimal for N-Arylation)

Palladium catalysis remains the gold standard for C-N bond formation on sterically hindered amines[2]. For 1-aminocyclopropyl groups, the use of bulky, electron-rich biaryl phosphine ligands is critical to facilitate the challenging reductive elimination step before side reactions can occur.

Experimental Protocol: Chemoselective N-Arylation

Objective: Selective C-N bond formation at the α -tertiary amine while preserving the methyl ester and the cyclopropane ring.

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), BrettPhos (6 mol%), and Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add Methyl 3-(1-aminocyclopropyl)benzoate (1.0 equiv) and the desired aryl bromide (1.2 equiv), followed by anhydrous toluene to reach a 0.2 M concentration.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and stir at 80 °C for 16 hours.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Causality & Expert Insights:

  • Ligand Choice (BrettPhos): BrettPhos creates a deep, sterically defined catalytic pocket that forces the bulky α -tertiary amine and the aryl group into close proximity. This accelerates reductive elimination, outcompeting potential β -carbon elimination (ring opening).

  • Base Selection (Cs₂CO₃): Cs₂CO₃ is explicitly chosen over the traditional NaOtBu. NaOtBu is highly nucleophilic and will rapidly hydrolyze or transesterify the methyl benzoate ester. Cs₂CO₃ provides sufficient basicity to deprotonate the Pd-bound amine without attacking the ester.

Workflow Step1 1. Glovebox Setup Weigh Pd2(dba)3, BrettPhos, Cs2CO3 Step2 2. Substrate Addition Add Amine & Aryl Halide in Toluene Step1->Step2 Step3 3. Thermal Activation Heat at 80°C for 16h Step2->Step3 Step4 4. Workup & Isolation Filter, Concentrate, Column Chromatography Step3->Step4

Step-by-step experimental workflow for Palladium-catalyzed N-arylation.

System 2: Copper-Catalyzed Ullmann-Type Coupling (Cost-Effective Alternative)

While cheaper, Cu-catalyzed systems traditionally require higher temperatures, which can be detrimental to the cyclopropane ring. However, the use of prolinamide or diamine ligands (e.g., N,N'-dimethylethylenediamine) can stabilize the Cu(I) intermediate and allow for coupling at slightly milder conditions[4].

Experimental Protocol: Cu-Catalyzed N-Arylation
  • Setup: To a vial, add CuI (10 mol%), L-prolinamide ligand (20 mol%), and K₃PO₄ (2.0 equiv).

  • Addition: Add the substrate (1.0 equiv) and aryl iodide (1.2 equiv) in anhydrous DMSO (0.5 M).

  • Reaction: Stir under argon at 110 °C for 24 hours.

  • Workup: Quench with aqueous ammonia, extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.

Causality & Expert Insights:

  • Temperature & Halide: 110 °C is required because the oxidative addition of Cu(I) into the aryl halide is kinetically slow. Aryl iodides must be used instead of bromides to ensure the reaction proceeds before thermal degradation of the ester occurs.

System 3: Visible-Light Photocatalysis (Divergent Ring-Opening)

If the synthetic goal is not to preserve the cyclopropyl group, but rather to elaborate it into a more complex scaffold (e.g., pyrrolidines), photoredox catalysis is employed. This leverages the inherent instability of the nitrogen radical cation[3].

Experimental Protocol:[3+2] Cycloaddition via Radical Cation

Objective: Deliberate generation of a nitrogen radical cation to induce cyclopropane ring-opening, followed by trapping with an olefin.

  • Mixture Preparation: In a glass vial, dissolve Methyl 3-(1-aminocyclopropyl)benzoate (1.0 equiv), a styrene derivative (5.0 equiv), and Ru(bpz)₃(PF₆)₂ (2 mol%) in degassed CH₃NO₂ (0.1 M).

  • Irradiation: Irradiate the mixture with a 13 W compact fluorescent lightbulb at room temperature for 12 hours.

  • Isolation: Concentrate the crude mixture and purify via silica gel chromatography to isolate the substituted pyrrolidine derivative.

Causality & Expert Insights:

  • SET Oxidation: The excited Ru(bpz)₃²⁺ catalyst performs a single-electron transfer (SET) oxidation of the amine, generating a radical cation. The strain of the 3-membered ring drives the homolytic cleavage of the C-C bond, forming a stable β -carbon radical iminium ion. This intermediate is then efficiently trapped by the styrene olefin in a [3+2] cycloaddition[5].

Selection Matrix Summary

  • Choose Palladium (Pd/BrettPhos): When the intact cyclopropane ring and ester must be strictly preserved, and high yields are required for late-stage functionalization.

  • Choose Copper (Cu/Prolinamide): For cost-sensitive, early-stage scale-ups where slightly lower yields are acceptable and aryl iodides are available.

  • Choose Photocatalysis: When aiming for divergent synthesis to convert the 1-aminocyclopropyl motif into fused or substituted pyrrolidine scaffolds.

Sources

A Comparative Guide to Structural Validation: LC-MS vs. GC-MS for Methyl 3-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the definitive structural validation of Methyl 3-(1-aminocyclopropyl)benzoate, a molecule presenting a unique combination of a polar primary amine, a strained cyclopropyl ring, and a semi-polar benzoate ester, Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary recommended technique. It offers direct analysis of the native compound, unambiguously determines molecular weight, and provides rich structural data through tandem MS (MS/MS) without the risk of thermal degradation. Gas Chromatography-Mass Spectrometry (GC-MS), while a powerful tool, is less suitable for this analyte due to its low volatility and thermal lability. GC-MS analysis is only feasible following a chemical derivatization step, which introduces complexity. However, the highly detailed and standardized fragmentation patterns from GC-MS can serve as an excellent orthogonal method for confirmatory analysis. This guide provides a detailed comparison of these two techniques, supported by experimental rationale and proposed protocols, to assist researchers in making an informed analytical choice.

The Analytical Challenge: Deconstructing Methyl 3-(1-aminocyclopropyl)benzoate

Structural confirmation is a cornerstone of chemical research and drug development. The target molecule, Methyl 3-(1-aminocyclopropyl)benzoate, possesses distinct chemical features that dictate the optimal analytical strategy:

  • Primary Amine (-NH₂): This group is polar and basic, making the molecule prone to strong interactions with active sites in a GC system and readily ionizable in an LC-MS ESI source.

  • Cyclopropyl Ring: This three-membered ring is sterically strained. While generally stable, strained rings can be susceptible to opening under high thermal stress, a key consideration for GC analysis.[1]

  • Methyl Benzoate Moiety: This ester group is less polar than the amine and contributes to the molecule's overall size and potential for characteristic fragmentation.

  • Physicochemical Properties: The compound is a solid at room temperature, indicating a relatively low volatility that challenges direct GC analysis.[2]

The central question is not simply if we can detect the molecule, but which technique provides the most reliable and comprehensive data to confirm its covalent structure, including molecular weight, core scaffold, and substituent placement.

GC-MS Feasibility: A Path Requiring Chemical Modification

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase, requiring analytes to be thermally stable enough to be vaporized without decomposition.[3][4][5]

The Inevitability of Derivatization

Direct injection of Methyl 3-(1-aminocyclopropyl)benzoate into a GC-MS is highly problematic. The polar primary amine leads to undesirable interactions with the GC column, resulting in poor chromatographic performance such as severe peak tailing and low response.[6][7]

To overcome this, derivatization is mandatory . This process involves chemically modifying the amine to make the molecule more suitable for GC analysis by:

  • Increasing Volatility: Replacing the active hydrogens on the amine with a non-polar group reduces intermolecular hydrogen bonding.[6]

  • Improving Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and oven.[7]

  • Enhancing Peak Shape: Reduced interaction with the column results in sharper, more symmetrical peaks.[6]

Common derivatization strategies for primary amines include silylation (e.g., using BSTFA) or acylation (e.g., using TFAA).[6][7][8]

Ionization & Fragmentation: The Power of Electron Ionization (EI)

The primary strength of GC-MS for structural elucidation lies in its use of Electron Ionization (EI). EI is a high-energy ("hard") ionization technique that reproducibly fragments molecules into a unique pattern that serves as a chemical fingerprint.[9][10][11]

For a derivatized version of our analyte, we would anticipate:

  • A Molecular Ion (M⁺•): The presence of the molecular ion of the derivative is crucial.

  • Rich Fragmentation: The 70 eV of energy used in EI is sufficient to break multiple bonds, providing extensive structural detail.[11][12]

  • Characteristic Fragments: We would expect to see diagnostic fragments for the benzoate portion, such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), which are strong indicators of that part of the structure.[13]

  • Library Matching: The resulting mass spectrum can be searched against extensive commercial databases (e.g., NIST, Wiley) for identification, offering a high degree of confidence if a match is found.[9][10]

GC-MS Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Analyte in Solution Deriv Add Derivatization Reagent (e.g., TFAA or BSTFA) Sample->Deriv React Heat to Complete Reaction (e.g., 70°C for 30 min) Deriv->React Inject Inject Derivatized Sample React->Inject GC GC Separation (Vaporization & Chromatography) Inject->GC Ionize EI Ionization (70 eV) & Fragmentation GC->Ionize Detect Mass Analyzer (Quadrupole) & Detector Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Library Library Search (NIST, Wiley) Spectrum->Library Interpret Interpret Fragmentation Spectrum->Interpret

Caption: GC-MS workflow for Methyl 3-(1-aminocyclopropyl)benzoate.

LC-MS Feasibility: The Direct and Gentle Approach

Liquid chromatography is designed to separate compounds in their liquid state, making it inherently suitable for analytes that are polar, non-volatile, or thermally labile.[14][15][16]

Direct Analysis without Derivatization

A significant advantage of LC-MS is that no derivatization is required . Methyl 3-(1-aminocyclopropyl)benzoate can be analyzed directly. The separation is typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The inclusion of a mobile phase modifier, such as formic acid, is a standard practice that serves two purposes:

  • It protonates the basic primary amine, improving chromatographic peak shape.

  • It presents the analyte to the mass spectrometer in an ionized state, which is ideal for Electrospray Ionization.

Ionization & Fragmentation: The Finesse of ESI and MS/MS

Electrospray Ionization (ESI) is the premier choice for this molecule. ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal energy, preserving the intact molecule.[17][18] This typically generates a protonated molecular ion, [M+H]⁺ . The immediate and clear observation of this ion provides an accurate determination of the molecule's monoisotopic mass, a critical first step in structural validation.

While ESI provides molecular weight, it causes little to no fragmentation. To elicit structural information, tandem mass spectrometry (MS/MS) is employed.

  • Isolation: The [M+H]⁺ ion is isolated in the mass spectrometer.

  • Activation: The isolated ion is fragmented using a collision gas (e.g., argon or nitrogen) in a process called Collision-Induced Dissociation (CID).

  • Detection: The resulting product ions are detected, creating an MS/MS spectrum that reveals the molecule's structural connectivity.

This MS/MS spectrum, while different from an EI spectrum, provides clear evidence of the molecular structure through predictable fragmentation pathways.

LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Dissolve Analyte in Mobile Phase Compatible Solvent Inject Inject Sample Sample->Inject LC HPLC Separation (Reversed-Phase) Inject->LC Ionize ESI Ionization (Positive Mode) Forms [M+H]⁺ LC->Ionize MS1 MS1: Isolate [M+H]⁺ Ionize->MS1 MW Confirm Molecular Weight from [M+H]⁺ Ionize->MW CID MS2: Fragment [M+H]⁺ (Collision-Induced Dissociation) MS1->CID Detect Detect Product Ions CID->Detect Spectrum Acquire MS/MS Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pathway & Confirm Connectivity Spectrum->Interpret

Caption: LC-MS/MS workflow for Methyl 3-(1-aminocyclopropyl)benzoate.

Head-to-Head Comparison

FeatureGC-MSLC-MS/MSRationale for Methyl 3-(1-aminocyclopropyl)benzoate
Analyte State Gas PhaseLiquid PhaseThe molecule is a non-volatile solid, making LC the more natural choice.[2]
Volatility Req. High (Mandatory)Not RequiredAdvantage LC-MS. The analyte has low volatility.
Thermal Stability Req. High (Mandatory)Not RequiredAdvantage LC-MS. The strained cyclopropyl ring poses a risk of thermal degradation.[1]
Derivatization Required (for primary amine)Not RequiredAdvantage LC-MS. Avoids extra sample preparation steps, saving time and reducing potential error.[8]
Molecular Weight Info Inferred from derivative's M⁺•Direct ([M+H]⁺)Advantage LC-MS. ESI provides unambiguous molecular weight of the native compound.
Ionization Method EI (Hard Ionization)ESI (Soft Ionization)ESI is gentler and better suited for polar, labile molecules.[18][19]
Structural Info Extensive, reproducible fragmentation.Controlled fragmentation via MS/MS.Advantage GC-MS. EI provides a more detailed, "fingerprint" spectrum valuable for library searching.[9][10]
Library Matching Excellent (NIST, Wiley)Less comprehensiveAdvantage GC-MS. Vast EI libraries provide a high degree of confidence for known structures.
Speed/Throughput Slower due to derivatization step.Faster (direct analysis).Advantage LC-MS.

Recommended Experimental Protocols

Protocol 1: Primary Method - LC-MS/MS Structural Validation
  • 1. Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl 3-(1-aminocyclopropyl)benzoate in methanol.

    • Dilute to a final concentration of 1 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid.

  • 2. LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • 3. MS Conditions:

    • Ionization Mode: ESI Positive.

    • Full Scan (MS1): Scan m/z range 100-500 to find the [M+H]⁺ ion (expected m/z 192.10).

    • Tandem MS (MS/MS):

      • Isolate the precursor ion at m/z 192.1.

      • Apply collision energy (start with 15-25 eV and optimize) to induce fragmentation.

      • Scan for product ions to generate the MS/MS spectrum.

Protocol 2: Orthogonal Method - GC-MS with Derivatization
  • 1. Sample Preparation (Acylation Derivatization):

    • Place 100 µg of the analyte in a 2 mL GC vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 200 µL of anhydrous ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).[6]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • 2. GC Conditions:

    • Column: Standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).[20]

    • Inlet Temperature: 250 °C.[20]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minutes.[20]

    • Injection: 1 µL, split 20:1.

  • 3. MS Conditions:

    • Ionization Mode: EI, 70 eV.[9]

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-550.

Conclusion and Final Recommendation

For the structural validation of Methyl 3-(1-aminocyclopropyl)benzoate, LC-MS/MS is the superior and recommended primary technique. Its ability to analyze the compound directly in its native form, provide unambiguous molecular weight confirmation, and generate detailed structural information via MS/MS without the risks associated with high temperatures makes it the most efficient, reliable, and appropriate choice.

GC-MS should be considered a secondary, orthogonal technique. While the requirement for derivatization makes it more cumbersome, the highly detailed and standardized EI fragmentation patterns it produces can provide an exceptionally high level of confidence in the structure, especially if library matching is possible. The combination of both techniques offers the most robust and unassailable structural validation for regulatory submissions or publication.

Start Analyte: Methyl 3-(1-aminocyclopropyl)benzoate CheckVol Is the analyte volatile & thermally stable? Start->CheckVol LC_Path Use LC-MS/MS (Primary Method) CheckVol->LC_Path No GC_Path Use GC-MS CheckVol->GC_Path Yes LC_Adv Advantages: - Direct Analysis - No Thermal Stress - Clear MW Confirmation LC_Path->LC_Adv Deriv Derivatization Required? GC_Path->Deriv Yes_Deriv Yes (Primary Amine) Deriv->Yes_Deriv Yes GC_Adv Advantages: - Detailed EI 'Fingerprint' - Excellent Library Matching Yes_Deriv->GC_Adv

Caption: Decision workflow for selecting an analytical technique.

References

  • What are the common ionization methods for GC/MS - SCION Instruments. (2025, February 25).
  • Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives - Benchchem. (n.d.).
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  • Gas chromatography mass spectrometry basic principles - Agilent. (n.d.).
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  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS - CNKI. (n.d.).
  • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC. (n.d.).
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. (n.d.). Retrieved from Indiana University Indianapolis ScholarWorks website.
  • Atmospheric Pressure Photoionization — The Second Source for LC-MS? - Chromatography Online. (2026, March 13).
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  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - Benchchem. (n.d.).
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  • Does it make any difference in using ESI and APCI sources for LCMS/MS? - ResearchGate. (2016, July 17).
  • Working Principle of GC-MS - ResolveMass Laboratories Inc. (2026, February 15).
  • Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx Inc. (n.d.).
  • Exploring the Principles of GC-MS: Techniques and Applications - Pubmedia Journals Series. (2025, April 8).
  • An Introduction to LC/MS for Chemical Analysis - Excedr. (2024, January 29).
  • Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion - ChemRxiv. (n.d.).
  • Interfaces for LC-MS - Shimadzu. (n.d.).
  • Understanding Electron Ionization Processes for GC–MS | LCGC International. (2015, April 1).
  • LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization - Technology Networks. (2023, September 26).
  • Ionization Modes: EI - Shimadzu. (n.d.).
  • GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science. (2025, October 24).
  • GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure - ResearchGate. (n.d.).
  • EI-GC-MS fragmentation pattern of sample-A with peak % - ResearchGate. (n.d.).
  • Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome - Royal Society of Chemistry. (n.d.).
  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. (2026, February 11).
  • Basics of LC/MS - Agilent. (n.d.).
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry - ACS Publications. (2011, July 7).
  • Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride | 2525094-72-6 - MilliporeSigma. (n.d.).
  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? - Patsnap Synapse. (2025, May 9).
  • GC-MS vs LC-MS: Guide to Chromatography Technique Selection | Measurlabs. (2026, February 3).
  • How does your sample prep change for LC/MS vs GC/MS - Biotage. (2023, January 18).
  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives | Journal of AOAC INTERNATIONAL | Oxford Academic. (2020, February 15).
  • CYCLOPROPYLAMINE - Ataman Kimya. (n.d.).
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Sources

Comparative Analysis of Commercial Methyl 3-(1-aminocyclopropyl)benzoate Suppliers: A Guide for Drug Discovery Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS 2525094-72-6) is a highly specialized, bifunctional building block utilized extensively in modern drug discovery[1]. The 2 frequently deployed to impart conformational rigidity, improve metabolic stability against CYP450 enzymes, and act as a mechanism-based covalent inhibitor for target enzymes like LSD1 and Monoamine Oxidase (MAO)[2]. Concurrently, the benzoate ester provides a versatile handle for downstream functionalization.

Because the 1-aminocyclopropyl group is sterically hindered and synthetically challenging to construct, sourcing high-quality commercial batches is critical. Impurities in such hindered amines can drastically reduce yields in parallel library synthesis, making rigorous supplier evaluation a necessity.

Supplier Landscape: Quantitative Comparison

Several commercial vendors supply this building block, but their quality control standards, pricing, and transparency vary significantly. Below is a quantitative comparison of three major suppliers: Sigma-Aldrich, AChemBlock, and Key Organics.

SupplierCatalog IDClaimed PurityPrice (1g)Provided Analytical Data
Sigma-Aldrich Varies≥95% (typical)InquiryCoA, NMR, LC-MS[1]
AChemBlock U11017195.00%InquiryCoA[3]
Key Organics Varies≥95%$699.00CoA, NMR, LC-MS[4]

Analytical Insight: While vendors like3[3], relying solely on catalog specifications is a severe risk in late-stage lead optimization.4[4], a premium price point that accurately reflects the synthetic difficulty of constructing the strained 1-aminocyclopropyl moiety without ring-opening side reactions.

Experimental Validation Workflow

To ensure scientific integrity, every commercial batch must be subjected to a rigorous, self-validating quality control workflow before deployment in synthesis.

ValidationWorkflow Start Receipt of Commercial Methyl 3-(1-aminocyclopropyl)benzoate LCMS LC-MS / UPLC Analysis (Organic Impurity Profiling) Start->LCMS Aliquot 1 qNMR Quantitative 1H-NMR (Absolute Purity & Salts) Start->qNMR Aliquot 2 KF Karl Fischer Titration (Moisture Content) Start->KF Aliquot 3 TestRxn Functional Amidation Test (Reactivity Validation) LCMS->TestRxn Purity > 95% Fail Reject / Repurify LCMS->Fail Purity < 95% qNMR->TestRxn Assay > 95% KF->TestRxn Water < 1% Pass Approved for Library Synthesis TestRxn->Pass Conversion > 95% TestRxn->Fail Conversion < 95%

Fig 1: Quality control and validation workflow for commercial building blocks.

Step-by-Step Methodologies: A Self-Validating System

As an application scientist, I mandate the following three-pillar validation protocol for all incoming batches of Methyl 3-(1-aminocyclopropyl)benzoate.

Protocol 1: LC-MS & UPLC Purity Profiling
  • Causality: Detects organic impurities and unreacted starting materials from the vendor's synthesis.

  • Self-Validating Mechanism: The inclusion of a blank injection rules out column carryover, ensuring all observed peaks originate strictly from the sample.

    • Prepare a 1 mg/mL stock solution of the building block in LC-MS grade Methanol.

    • Run a blank injection (Methanol only) to establish a baseline.

    • Inject 1 µL of the sample onto a C18 UPLC column using a gradient of 5-95% Acetonitrile/Water (with 0.1% Formic Acid) over 5 minutes.

    • Integrate the UV trace (254 nm and 210 nm) and extract the Total Ion Chromatogram (TIC) to identify the mass of the parent ion (Expected [M+H]+ = 192.1 for the free base).

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity
  • Causality: Standard LC-MS is blind to inorganic salts and residual solvents, which can artificially inflate apparent purity. 5 by directly comparing the integration of the compound's protons against a known standard[5].

  • Self-Validating Mechanism: The use of a certified internal standard (e.g., Maleic acid) with a known, highly accurate concentration mathematically anchors the purity calculation.

    • Accurately weigh 10.0 mg of the building block and 5.0 mg of a certified internal standard (Maleic acid) using a microbalance.

    • Dissolve the mixture in 600 µL of DMSO-d6.

    • Acquire a 1H-NMR spectrum with a long relaxation delay (D1 = 30 seconds) to ensure complete relaxation of all spins.

    • Calculate the absolute purity using the integral ratio of the cyclopropyl protons against the maleic acid alkene protons.

Protocol 3: Functional Derivatization (Amidation)
  • Causality: The 1-aminocyclopropyl group is sterically hindered. A functional test is required to prove the amine is reactive and not sterically blocked or degraded.

  • Self-Validating Mechanism: Using a standardized, highly reactive coupling partner (phenylacetic acid) isolates the variable to the building block's reactivity.

    • In a 2 mL vial, combine 0.1 mmol of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, 0.12 mmol of phenylacetic acid, and 0.15 mmol of HATU in 1 mL of DMF.

    • Add 0.3 mmol of DIPEA to initiate the reaction.

    • Stir at room temperature for 2 hours, then quench with 100 µL of water.

    • Analyze the crude mixture by LC-MS. A conversion of >95% to the desired amide functionally validates the batch.

Comparative Performance Analysis & Recommendations

When evaluating suppliers, the 5% impurity margin in standard catalog items (e.g., 95% purity from AChemBlock[3]) can be detrimental. If this 5% consists of a reactive amine impurity (such as an uncyclized aliphatic amine), it will competitively react during amide coupling, poisoning the resulting compound library.

For early-stage screening, cost-effective suppliers may suffice provided internal qNMR validation is performed to rule out reactive contaminants[5]. However, for scale-up or late-stage lead optimization, investing in higher-tier suppliers like 1[1] or Key Organics[4] reduces the bottleneck of internal repurification. The cyclopropylamine structural motif is too critical in modern drug discovery to risk utilizing degraded or impure starting materials[2].

References

  • Title: Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research Source: acs.org URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: acs.org URL: [Link]

Sources

Safety Operating Guide

Methyl 3-(1-aminocyclopropyl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized pharmaceutical building blocks like Methyl 3-(1-aminocyclopropyl)benzoate requires precision not only in the reaction flask but also in downstream waste management. Frequently utilized in drug development to introduce conformationally restricted cyclopropylamine motifs into pharmacophores, this compound is most commonly supplied as a hydrochloride salt[1][2].

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data. It provides field-proven, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains strict Environmental Health and Safety (EHS) compliance while protecting personnel.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of Methyl 3-(1-aminocyclopropyl)benzoate is the first step in establishing a self-validating safety protocol. The compound presents specific exposure risks, most notably Skin Irritation (Category 2) , Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) [1].

Quantitative Data & Physicochemical Properties

PropertySpecification
Chemical Name Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride
CAS Number 2525094-72-6 (HCl salt)[1][2] / 1295297-96-9 (Free base)[3]
Molecular Weight 227.69 g/mol (HCl salt)[2]
Molecular Formula C₁₁H₁₄ClNO₂[2]
Physical State Solid / Powder[4]
GHS Hazard Codes H315 (Skin), H319 (Eye), H336 (Respiratory/CNS)[1]

Operational Safety & Causality

Before initiating any disposal or cleanup procedures, proper engineering controls must be established.

  • The Causality of Controls: The STOT SE 3 classification indicates that this compound can cause severe respiratory tract irritation upon inhalation[1]. Because it is supplied as a fine solid powder, ambient air currents in a standard laboratory can easily aerosolize the particles. Therefore, weighing, transferring, and waste consolidation must always be performed within a calibrated chemical fume hood with a face velocity of at least 80-100 fpm[4].

  • Required PPE: Nitrile gloves (double-gloving recommended during cleanup), a fully buttoned lab coat, and tightly fitting safety goggles[4][5].

Step-by-Step Waste Disposal Protocols

Waste generated from Methyl 3-(1-aminocyclopropyl)benzoate cannot be disposed of in standard municipal trash or poured down the drain due to its ecological toxicity and regulatory restrictions[6]. Follow these specific protocols based on the waste stream.

Solid Waste Management

Unused powder, contaminated Kimwipes, and disposable spatulas must be isolated immediately.

  • Consolidation: Gather all solid waste inside the fume hood to prevent dust dispersion.

  • Packaging: Place the materials into a designated, galvanized or high-density polyethylene (HDPE) solid hazardous waste container[7]. Do not mix with free liquids, as standing liquids will alter the waste classification[7].

  • Labeling: Tag the container with the full chemical name ("Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride") and CAS number (2525094-72-6). Never use abbreviations or chemical structures on waste tags, as EHS personnel require explicit IUPAC or common names for proper incineration routing[6][7].

Liquid Waste & "The Halogenated Nuance"

When dissolving the hydrochloride salt of this compound (e.g., in DMSO or Methanol for assay preparation), you must account for the chloride ion.

  • Identify the Stream: Determine the primary solvent used for the solution.

  • Assess Halogen Content: Even if your primary solvent (like DMSO) is non-halogenated, the dissolved HCl salt introduces inorganic chloride into the matrix[2].

  • Segregation: If the concentration of the compound is high, the resulting waste stream may exceed your institution's EHS threshold for halogens. It must be segregated into Halogenated Solvent Waste [7].

    • Causality: Incinerating halogenated waste requires specialized high-temperature facilities with scrubbers to prevent the atmospheric release of toxic dioxins[8]. Misclassifying this waste into non-halogenated streams can result in severe regulatory citations and damage to incineration equipment.

Container Decontamination (Triple-Rinse Protocol)

Empty primary containers are not truly empty; trace powders adhere electrostatically to the walls. To legally dispose of the glass or plastic bottle, you must perform a self-validating triple-rinse[6][7].

  • First Rinse: Inside the fume hood, add a small volume of a compatible solvent (e.g., Ethanol or Methanol) to the "empty" container. Cap it and agitate gently to dissolve residual powder.

  • Drain: Pour the resulting rinsate into your Halogenated Liquid Waste container[6].

  • Repeat: Perform Steps 1 and 2 two additional times. This statistical dilution ensures >99.9% removal of the active compound.

  • Deface & Discard: Allow the open container to dry completely in the fume hood. Once dry, use a thick marker to completely deface the original chemical label. The container can now be safely discarded in standard laboratory glass/plastic disposal boxes[6][7].

Waste Segregation Workflow

WasteWorkflow Start Methyl 3-(1-aminocyclopropyl)benzoate Waste Generation Solid Solid Powder/Residue Start->Solid Liquid Dissolved in Solvent (e.g., DMSO, MeOH) Start->Liquid Container Empty Primary Container Start->Container SolidDisp Collect in Galvanized/HDPE Solid Waste Container Solid->SolidDisp LiquidDisp Segregate as Halogenated (due to HCl salt) or Non-Hal Liquid->LiquidDisp Rinse Triple Rinse with Compatible Solvent Container->Rinse EHS EHS Pickup & Incineration SolidDisp->EHS LiquidDisp->EHS Rinse->LiquidDisp Rinsate Deface Deface Labels & Discard as Solid Waste Rinse->Deface Clean Container Deface->EHS

Workflow for the segregation and disposal of Methyl 3-(1-aminocyclopropyl)benzoate waste.

Spill Response & Decontamination Plan

In the event of an accidental spill on the benchtop or floor, immediate and calculated action is required to prevent inhalation exposure.

  • Secure the Area: Evacuate non-essential personnel from the immediate vicinity and ensure your PPE (respirator or surgical mask, goggles, double gloves) is secure[4][5].

  • Suppress Aerosolization (Critical Step): Do not dry sweep. Dry sweeping will immediately aerosolize the powder, exacerbating the STOT SE 3 inhalation hazard[1][5].

  • Collection: Dampen the spill lightly with water or a compatible solvent to suppress dust generation. Alternatively, use a specialized HEPA-filtered vacuum designed specifically for hazardous chemical dusts (ensure the machine is grounded to prevent static ignition)[4][5].

  • Surface Decontamination: Once the bulk slurry or powder is collected into a sealed hazardous waste container, wipe the entire area with wet paper towels. Dispose of all cleanup materials as Solid Hazardous Waste[5].

References

  • methyl 3-(1-aminocyclopropyl)benzoate hydrochloride — Chemical Substance Information, NextSDS,[Link]

  • 918328-15-1,4-Bromo-2-(methylthio)benzyl Alcohol, AccelaChemBio,[Link]

  • Solvent Waste Disposal, The Ohio State University EHS,[Link]

  • Guide To Treatment Technologies For Hazardous Wastes At Superfund Sites, U.S. Environmental Protection Agency (EPA),[Link]

Sources

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Retrosynthesis Analysis

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Methyl 3-(1-aminocyclopropyl)benzoate
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Methyl 3-(1-aminocyclopropyl)benzoate

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